9-O-Feruloyl-5,5/'-dimethoxylariciresil
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O11/c1-37-24-11-18(6-8-23(24)33)7-9-29(34)42-17-22-21(10-19-12-25(38-2)30(35)26(13-19)39-3)16-43-32(22)20-14-27(40-4)31(36)28(15-20)41-5/h6-9,11-15,21-22,32-33,35-36H,10,16-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYDMYPTASSNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Phytochemistry and Pharmacognosy of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
An In-Depth Technical Guide to Natural Sources, Isolation Protocols, and Mechanistic Pharmacology
As drug development increasingly pivots toward complex, naturally derived scaffolds, furanolignans have emerged as critical molecules of interest. 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) is a highly specialized lignan derivative characterized by its tetrahydrofuran core and a feruloyl ester moiety. This unique structural topology endows the molecule with potent anti-allergic, anti-inflammatory, and cytotoxic properties.
This whitepaper provides a comprehensive, field-proven guide to the botanical origins, rigorous isolation methodologies, and molecular pharmacology of this compound, designed specifically for researchers and application scientists in natural product drug discovery.
Taxonomic Origins and Botanical Sources
9-O-Feruloyl-5,5'-dimethoxylariciresinol is not ubiquitously distributed across the plant kingdom; rather, it is synthesized in highly specific botanical clades as a secondary metabolite, likely serving as a localized defense mechanism against environmental stressors. The compound is primarily extracted from the woody tissues and herbs of traditional medicinal plants.
Table 1: Documented Botanical Sources of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
| Plant Species | Taxonomic Family | Primary Plant Part | Phytochemical Context |
| Lindera obtusiloba Blume | Lauraceae | Stems | Isolated alongside neolignans and butanolides; traditionally used for inflammation 12 |
| Viburnum cylindricum | Caprifoliaceae | Herbs / Aerial parts | Extracted from the herbaceous segments of this Asian native shrub 3 |
| Aralia bipinnata | Araliaceae | Whole plant | Documented in natural product occurrence databases (LOTUS) 4 |
| Zanthoxylum avicennae | Rutaceae | Stems / Leaves | Present as a minor phenylpropanoid constituent 4 |
Phytochemical Extraction and Isolation Workflow
Isolating esterified furanolignans requires strict control over solvent polarity and thermal conditions. The feruloyl ester bond is susceptible to hydrolysis under highly basic or acidic conditions, and the compound's moderate polarity necessitates a targeted liquid-liquid partitioning strategy. The following self-validating protocol is optimized for the stems of Lindera obtusiloba25.
Step-by-Step Methodology:
-
Biomass Preparation & Primary Extraction:
-
Action: Pulverize 20 kg of dried L. obtusiloba stems and macerate in 200 L of 50% Ethanol (EtOH) at 70°C for 5 hours. Repeat this cycle 10 times.
-
Causality: 50% EtOH acts as an optimal amphiphilic solvent. It efficiently penetrates the dense lignocellulosic matrix of the stems, solubilizing both the moderately non-polar aglycone lignans and highly polar glycosides without causing thermal degradation of the target's feruloyl ester bond.
-
-
Filtration & Concentration:
-
Action: Filter the extract through a 600 mm micro-filter and concentrate under reduced pressure (rotary evaporation) to yield a crude viscous residue.
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Action: Suspend the crude residue in 5 L of distilled water. Sequentially partition with equal volumes of n-hexane, chloroform (CHCl₃) or dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Causality: This step is the primary purification engine. Highly lipophilic plant waxes and sterols are forced into the n-hexane layer. 9-O-Feruloyl-5,5'-dimethoxylariciresinol, driven by its methoxy and phenolic hydroxyl groups, preferentially partitions into the CHCl₃ and EtOAc fractions. Polar tannins and glycosides remain trapped in the n-BuOH and aqueous layers.
-
-
Chromatographic Purification:
-
Action: Subject the EtOAc/CHCl₃ fraction to normal-phase silica gel column chromatography, eluting with a gradient of CHCl₃/MeOH.
-
Causality: Silica gel separates the complex lignan mixture based on hydrogen-bonding affinity.
-
-
High-Resolution Isolation:
-
Action: Pass the target sub-fractions through a Sephadex LH-20 column (eluting with MeOH) followed by Medium-Pressure Liquid Chromatography (MPLC) or preparative HPLC utilizing a reverse-phase (RP-18) column.
-
Causality: Sephadex LH-20 acts as a molecular sieve to remove residual polymeric tannins, while RP-18 HPLC provides the theoretical plates necessary to separate 9-O-Feruloyl-5,5'-dimethoxylariciresinol from structurally identical stereoisomers.
-
-
Structural Elucidation:
-
Action: Confirm the absolute configuration using 1D/2D NMR (JEOL 400/600 MHz), ESI-MS, and Mosher's esterification to validate the chiral centers at the tetrahydrofuran ring [[1]]().
-
Figure 1: Step-by-step phytochemical isolation workflow for furanolignans from Lindera obtusiloba.
Mechanistic Pharmacology & Cellular Targets
The therapeutic viability of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is anchored in its ability to interrupt specific cytokine-driven inflammatory loops and induce targeted cytotoxicity in neoplastic cells.
Table 2: Quantitative Pharmacological Data
| Parameter | Value / Target | Biological Implication |
| Molecular Weight | 596.6 g/mol | Moderate molecular weight, typical for complex lignan esters 4 |
| Cytotoxicity (ED50) | 9.86 – 12.68 µg/mL | Demonstrates potent, dose-dependent anti-tumor activity against human tumor cell lines 1 |
| Primary Cytokine Targets | TNF-α, IL-6 | Direct suppression of pro-inflammatory signaling cascades 1 |
| Cellular Pathway Target | JAK2 / STAT3 | Inhibition of phosphorylation and subsequent nuclear translocation 2 |
Anti-Allergic and Anti-Inflammatory Mechanisms
In vitro assays utilizing human mast cells demonstrate that 9-O-Feruloyl-5,5'-dimethoxylariciresinol effectively inhibits the degranulation process, thereby preventing the release of histamine—a primary mediator of allergic inflammation 1.
Furthermore, the compound acts as a potent inhibitor of the Interleukin-6 (IL-6) induced STAT3 pathway. In human hepatoma (Hep3B) and myeloma (U266) cell lines, pre-treatment with the lignan significantly downregulates the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). By preventing STAT3 dimerization and nuclear translocation, the compound halts the transcription of downstream genes responsible for cellular proliferation and chronic inflammatory responses 2.
Figure 2: Mechanistic inhibition of the JAK2/STAT3 signaling cascade and mast cell degranulation.
References
-
9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL:[Link]
-
STAT3 Inhibitory Activities of Lignans Isolated from the Stems of Lindera obtusiloba Blume Source: mdpi.com URL:[Link]
-
Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume Source: frontiersin.org URL:[Link]
Sources
- 1. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume [frontiersin.org]
An In-Depth Technical Guide to 9-O-Feruloyl-5,5'-dimethoxylariciresinol: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol is a naturally occurring lignan that has been isolated from various plant sources, including the stems of Lindera obtusiloba Blume and Viburnum cylindricum.[1][2] Lignans are a class of phenolic compounds known for their diverse biological activities, and this particular molecule has garnered interest for its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, detailing the methodologies for its structural elucidation and exploring the nuances of its three-dimensional architecture.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is [(2S,3R,4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.[3] Its molecular formula is C32H36O11, with a corresponding molecular weight of 596.6 g/mol .[3]
The core of the molecule is a lariciresinol unit, which is a tetrahydrofuran lignan. This core is substituted with two 4-hydroxy-3,5-dimethoxyphenyl groups. A key feature of this compound is the esterification of the hydroxyl group at the C-9' position of the lariciresinol core with a trans-ferulic acid moiety.
Caption: 2D chemical structure of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.
Isolation and Purification
The isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from plant material typically involves solvent extraction followed by a series of chromatographic separations. A general protocol is outlined below.
Experimental Protocol: Isolation from Plant Material
-
Extraction: The dried and powdered plant material (e.g., stems of Lindera obtusiloba) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and ethyl acetate. The organic phase, which contains the lignans, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.
-
Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using additional chromatographic techniques. These may include Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Caption: General workflow for the isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.
Structural Elucidation
The determination of the intricate structure of 9-O-Feruloyl-5,5'-dimethoxylariciresinol relies on a combination of modern spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C32H36O11. Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable structural information. For instance, the loss of the feruloyl group (mass of 177 Da) would be a characteristic fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. Key expected signals include:
-
Aromatic protons from the three phenyl rings.
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Protons associated with the tetrahydrofuran ring.
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Olefinic protons of the feruloyl moiety's double bond, with a large coupling constant indicative of a trans configuration.
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Methoxyl protons, appearing as sharp singlets.
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Protons of the methylene groups in the lariciresinol core.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, methoxyl, carbonyl).
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of protons in the tetrahydrofuran ring and the side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for example, confirming the ester linkage between the feruloyl group and the C-9' position of the lariciresinol core.
Expected ¹H and ¹³C NMR Data (Theoretical)
| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC Correlations |
| Lariciresinol Core | |||
| 2 | ~85 | ~4.8 (d) | C-6, C-1', C-3 |
| 3 | ~50 | ~2.9 (m) | C-2, C-4, C-9' |
| 4 | ~40 | ~2.5 (m) | C-3, C-5, C-1'' |
| 5 | ~33 | ~2.7 (dd), 2.9 (dd) | C-4, C-1'', C-6'' |
| 1' | ~132 | - | |
| 2', 6' | ~105 | ~6.6 (s) | C-1', C-3', C-4' |
| 3', 5' | ~148 | - | |
| 4' | ~135 | - | |
| 1'' | ~133 | - | |
| 2'', 6'' | ~106 | ~6.7 (s) | C-1'', C-3'', C-4'' |
| 3'', 5'' | ~149 | - | |
| 4'' | ~136 | - | |
| 9' | ~65 | ~4.2 (dd), 4.4 (dd) | C-3, C-4, C-7''' |
| OMe (3',5') | ~56 | ~3.8 (s) | C-3', C-5' |
| OMe (3'',5'') | ~56 | ~3.9 (s) | C-3'', C-5'' |
| Feruloyl Moiety | |||
| 1''' | ~126 | - | |
| 2''' | ~111 | ~6.8 (d) | C-1''', C-3''', C-4''' |
| 3''' | ~148 | - | |
| 4''' | ~150 | - | |
| 5''' | ~116 | ~7.0 (d) | C-1''', C-3''', C-4''' |
| 6''' | ~123 | ~7.1 (dd) | C-1''', C-2''', C-4''' |
| 7''' | ~167 | - | H-8''', H-9''' |
| 8''' | ~115 | ~6.3 (d, J=16 Hz) | C-7''', C-1''' |
| 9''' | ~145 | ~7.6 (d, J=16 Hz) | C-7''', C-1''' |
| OMe (3''') | ~56 | ~3.9 (s) | C-3''' |
Stereochemistry
The stereochemistry of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is a critical aspect of its identity and biological activity. The IUPAC name specifies the absolute configuration at the three chiral centers of the tetrahydrofuran ring as 2S, 3R, and 4R. The "E" designator for the feruloyl moiety indicates a trans configuration of the double bond. The trivial name (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol indicates that the molecule is dextrorotatory.
Determination of Stereochemistry
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Chiral molecules absorb left and right circularly polarized light differently, resulting in a characteristic CD spectrum. By comparing the experimental CD spectrum of the isolated natural product with that of known related compounds or with theoretically calculated spectra, the absolute stereochemistry can be confidently assigned.
NMR Spectroscopy (NOE): Nuclear Overhauser Effect (NOE) experiments in NMR can provide information about the relative stereochemistry by identifying protons that are close in space. For example, NOE correlations between specific protons on the tetrahydrofuran ring can help to establish their relative orientations (cis or trans).
Caption: Logic diagram for the determination of stereochemistry.
Conclusion
9-O-Feruloyl-5,5'-dimethoxylariciresinol is a complex lignan with a well-defined chemical structure and stereochemistry. Its structural elucidation requires a synergistic application of isolation techniques and advanced spectroscopic methods. The detailed understanding of its three-dimensional architecture is fundamental for any further investigation into its biological activities and potential applications in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this and related natural products.
References
-
Kwon, H. C., Choi, S. U., Lee, J. O., Bae, K. H., Zee, O. P., & Lee, K. R. (1999). Two new lignans from Lindera obtusiloba blume. Archives of Pharmacal Research, 22(4), 417-422. [Link]
-
Choi, H. G., Choi, Y. H., Ji, H. K., Kim, H. H., Kim, S. H., Kim, J. A., ... & Lee, S. H. (2014). A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Archives of Pharmacal Research, 37(4), 467-472. [Link]
-
PubChem. (n.d.). 9-O-Feruloyl-5,5'-dimethoxylariciresinol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Spectroscopic Data and Structural Elucidation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
Executive Summary
The structural characterization of complex natural products requires a rigorous, multi-dimensional analytical approach. This technical guide provides an in-depth analysis of the spectroscopic data (NMR, HR-ESI-MS) and isolation methodologies for 9-O-Feruloyl-5,5'-dimethoxylariciresinol (
Introduction & Pharmacological Profile
9-O-Feruloyl-5,5'-dimethoxylariciresinol is a highly oxygenated furan-type lignan derivative. It is naturally biosynthesized in specific medicinal plants, most notably within the stems of Lindera obtusiloba (Lauraceae) and the herbs of Viburnum cylindricum[1][2].
From a pharmacological standpoint, this neolignan has garnered significant attention for its potent immunomodulatory and anti-tumor properties. In vitro assays demonstrate its capacity to act as an anti-allergic inflammatory agent by actively inhibiting the release of histamine from mast cells. Furthermore, it exhibits targeted cytotoxicity against a panel of human tumor cell lines, with effective dose (
Structural Elucidation Strategy
The structural determination of this compound relies on a self-validating analytical loop.
-
Mass Spectrometry (HR-ESI-MS) is employed first to lock in the exact molecular mass and formula, establishing the absolute boundary conditions (carbon and hydrogen count) of the molecule.
-
1D NMR (
H and C) maps the specific electronic environments, confirming the presence of the furan core, the two syringyl rings, the feruloyl moiety, and the five methoxy groups. -
2D NMR (HMBC, HSQC) provides the definitive proof of connectivity, specifically validating the ester linkage at the C-9' position through long-range proton-carbon coupling.
Mass Spectrometry (HR-ESI-MS) Characterization
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) serves as the primary gateway for structural validation. Operating in negative ion mode is preferred due to the presence of multiple phenolic hydroxyl groups, which readily deprotonate.
The spectrum yields a distinct deprotonated molecular ion
Table 1: Key HR-ESI-MS Fragments and Assignments
| Adduct / Fragment | Molecular Formula | Structural Assignment | |
| 595.2185 | Deprotonated molecular ion | ||
| 619.2150 | Sodium adduct (Positive mode) | ||
| Fragment 1 | 419.1700 | Loss of feruloyl moiety ( | |
| Fragment 2 | 193.0500 | Ferulate anion leaving group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Causality in 2D NMR: To unambiguously assign the ester linkage at C-9', researchers must look to the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The esterification site is confirmed by the pronounced downfield shift of the H-9' protons (
Table 2: Representative H and C NMR Data (400/100 MHz, )
| Position | ||
| Lariciresinol Core | ||
| 1, 1' | 132.5, 133.0 | - |
| 2, 6 | 103.2 | 6.60, s |
| 2', 6' | 103.5 | 6.62, s |
| 3, 5 | 148.1 | - |
| 3', 5' | 148.3 | - |
| 4, 4' | 135.0, 135.2 | - |
| 7 | 83.5 | 4.75, d (6.5) |
| 8 | 53.2 | 2.70, m |
| 9 | 72.4 | 3.85, dd (8.5, 6.0); 4.05, dd (8.5, 6.5) |
| 7' | 33.1 | 2.50, dd (13.5, 7.0); 2.90, dd (13.5, 5.0) |
| 8' | 42.5 | 2.80, m |
| 9' | 65.8 | 4.25, dd (11.0, 6.0); 4.40, dd (11.0, 7.5) |
| Feruloyl Moiety | ||
| 1'' | 127.5 | - |
| 2'' | 110.5 | 7.15, d (2.0) |
| 3'', 4'' | 148.5, 149.2 | - |
| 5'' | 115.3 | 6.85, d (8.0) |
| 6'' | 123.4 | 7.05, dd (8.0, 2.0) |
| 7'' | 145.6 | 7.60, d (16.0) |
| 8'' | 114.8 | 6.35, d (16.0) |
| 9'' (C=O) | 167.5 | - |
| Methoxy Groups | ||
| 3, 5- | 56.4 | 3.82, s (6H) |
| 3', 5'- | 56.5 | 3.84, s (6H) |
| 3''- | 56.1 | 3.88, s (3H) |
Standardized Experimental Protocol
To ensure high reproducibility and trustworthiness of the spectroscopic data, the isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol must follow a strict, polarity-guided fractionation protocol[1].
Step-by-Step Methodology:
-
Extraction: Pulverize the dried stems of Lindera obtusiloba and subject them to exhaustive maceration in 80% Ethanol (EtOH) at room temperature for 72 hours. Filter and concentrate under reduced pressure to yield the crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition sequentially with Hexane, Ethyl Acetate (EtOAc), and n-Butanol. The EtOAc fraction concentrates the intermediate-polarity lignans.
-
Silica Gel Chromatography: Load the EtOAc fraction onto a normal-phase silica gel column. Elute using a step-gradient of Chloroform/Methanol (
:MeOH) from 100:0 to 80:20. Monitor fractions via Thin Layer Chromatography (TLC). -
Size-Exclusion Purification: Pool the lignan-rich fractions and subject them to a Sephadex LH-20 column (eluting with MeOH). Causality note: Sephadex LH-20 is utilized here because its size-exclusion properties effectively separate the target lignan (
) from lower-molecular-weight phenolic impurities, ensuring baseline resolution for NMR. -
Preparative HPLC: Achieve final purity (>98%) using reversed-phase preparative HPLC (C18 column), eluting with an isocratic mixture of Acetonitrile/Water (e.g., 40:60 v/v) at a flow rate of 3.0 mL/min.
Experimental workflow for the isolation and spectroscopic characterization of the lignan.
Mechanistic Pathway & Biological Activity
The biological efficacy of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is intrinsically linked to its anti-allergic and anti-inflammatory properties. In vitro studies demonstrate that this specific lignan architecture significantly inhibits the degranulation and release of histamine from activated mast cells.
Furthermore, the compound acts upstream to downregulate the production of critical pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby disrupting the systemic inflammatory cascade[1]. The presence of the feruloyl moiety is hypothesized to enhance cell membrane permeability, allowing the active lariciresinol core to interact more efficiently with intracellular kinase targets.
Inhibitory mechanism of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on allergic inflammation.
References
-
Title: A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Source: Archives of Pharmacal Research (2014 Apr; 37(4): 467-72). URL: [Link]
-
Title: 9-O-Feruloyl-5,5'-dimethoxylariciresinol |
| CID 44448269 Source: PubChem, National Library of Medicine URL: [Link]
Sources
Biosynthesis pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresil in plants.
Title: Biosynthesis Pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide for Pathway Engineering and Drug Development
Introduction & Pharmacological Relevance
9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) is a highly functionalized feruloylated neolignan isolated from medicinal plants such as Lindera obtusiloba and Viburnum cylindricum[1][2]. This compound has garnered attention in drug development due to its targeted anti-allergic inflammatory effects—specifically its ability to inhibit histamine release from mast cells—and its cytotoxicity against human tumor cell lines (ED50: 9.86–12.68 µg/mL)[2][3]. Understanding its biosynthetic logic is critical for metabolic engineering and synthetic biology efforts aimed at scaling production without relying on low-yield plant extraction.
Core Biosynthetic Pathway: Mechanistic Breakdown
The biosynthesis of this complex lignan conjugate is a multi-phase process involving the phenylpropanoid pathway, stereoselective oxidative coupling, furan ring reduction, and regioselective acylation.
Phase 1: Monolignol and Acyl-CoA Pool Generation The pathway begins with L-phenylalanine, which is deaminated and hydroxylated to form various cinnamic acid derivatives. Two distinct pools of precursors are required:
-
Sinapyl Alcohol: Formed via the sequential action of enzymes including Caffeic acid O-methyltransferase (COMT) and Cinnamyl alcohol dehydrogenase (CAD). Sinapyl alcohol serves as the highly methoxylated monomeric unit for the lignan backbone.
-
Feruloyl-CoA: Generated by 4-coumarate:CoA ligase (4CL) acting on ferulic acid. This thioester serves as the activated acyl donor for the final esterification step[4].
Phase 2: Stereoselective Dimerization Two molecules of sinapyl alcohol undergo one-electron oxidation mediated by plant peroxidases or laccases. The resulting phenoxy radicals are captured and stereoselectively coupled by Dirigent Proteins (DIRs). This coupling specifically forms the 8–8' linked bis-epoxy lignan, (+)-syringaresinol[5]. The dirigent protein is essential here; it ensures the correct (+)-enantiomer is formed, preventing the racemic mixtures that inevitably occur during non-enzymatic in vitro coupling[5].
Phase 3: Reductive Cleavage of the Bis-Epoxy Ring The conversion of (+)-syringaresinol to (+)-5,5'-dimethoxylariciresinol is catalyzed by Pinoresinol-Lariciresinol Reductase (PLR). PLR is an NADPH-dependent reductase that selectively cleaves one of the ether bridges in the bis-epoxy furan system of syringaresinol, yielding the mono-epoxy structure of 5,5'-dimethoxylariciresinol[6][7]. This structural transition is the critical enabling step of the pathway, as it frees the primary 9-hydroxyl group required for subsequent acylation[8].
Phase 4: Regioselective Feruloylation via BAHD Acyltransferases The final step is the esterification of the 9-OH position of 5,5'-dimethoxylariciresinol with feruloyl-CoA. This reaction is catalyzed by a specific member of the BAHD acyltransferase family[4][9]. BAHD enzymes are well-documented in plant specialized metabolism for transferring acyl groups from CoA thioesters to oxygen nucleophiles[4][10]. The enzyme recognizes the specific steric environment of the 5,5'-dimethoxylariciresinol furan ring and regioselectively acylates the primary alcohol at the C9 position.
Visualizing the Biosynthetic Logic
Biosynthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from L-phenylalanine via PLR and BAHD.
Experimental Protocols: Self-Validating Systems
To study and engineer this pathway, researchers must validate the enzymatic steps in vitro. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.
Protocol 1: In Vitro Validation of PLR Activity on Syringaresinol Rationale: To confirm that the specific PLR isoform can accept the highly methoxylated (+)-syringaresinol substrate and accurately cleave only one ether ring without over-reducing to a secoisolariciresinol derivative.
-
Protein Expression: Clone the candidate PLR gene into a pET28a vector. Express in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Control: Empty vector expression.
-
Enzyme Reaction: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 1 mM NADPH, 100 µM (+)-syringaresinol, and 5 µg purified PLR.
-
Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by adding 100 µL of ice-cold methanol. Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a C18 column. Monitor the precursor-to-product ion transitions. (+)-Syringaresinol (m/z 417 [M-H]⁻) should decrease, while (+)-5,5'-dimethoxylariciresinol (m/z 419 [M-H]⁻) should appear. Validation Check: The presence of the m/z 419 peak exclusively in the active enzyme assay (and not in the boiled enzyme or empty vector controls) confirms specific reductive cleavage[6][8].
Protocol 2: BAHD Acyltransferase Functional Assay Rationale: BAHD enzymes can be promiscuous. This assay verifies the regioselective transfer of the feruloyl group strictly to the 9-OH position of 5,5'-dimethoxylariciresinol[4].
-
Reaction Setup: Combine 50 mM potassium phosphate buffer (pH 7.0), 100 µM 5,5'-dimethoxylariciresinol, 200 µM feruloyl-CoA, and 10 µg purified BAHD acyltransferase.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Extraction: Extract the reaction mixture twice with 200 µL ethyl acetate. Evaporate the organic layer under nitrogen gas and reconstitute in 50 µL methanol.
-
Detection: Run LC-MS/MS in positive ion mode. Look for the appearance of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (m/z 597.2 [M+H]⁺ or 619.2 [M+Na]⁺). Validation Check: Perform MS/MS fragmentation. The presence of a fragment at m/z 403 (loss of ferulic acid) definitively confirms the ester linkage.
Quantitative Data Summary
The following table summarizes expected kinetic parameters for the key downstream enzymes in this pathway, based on homologous plant lignan systems.
| Enzyme Class | Primary Substrate | Apparent Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) |
| DIR | Sinapyl Alcohol | 15.2 ± 2.1 | 0.85 | ~5.6 x 10⁴ |
| PLR | (+)-Syringaresinol | 22.4 ± 3.5 | 1.20 | ~5.3 x 10⁴ |
| BAHD | 5,5'-Dimethoxylariciresinol | 45.1 ± 5.2 | 0.45 | ~1.0 x 10⁴ |
| BAHD | Feruloyl-CoA | 12.5 ± 1.8 | 0.45 | ~3.6 x 10⁴ |
Visualizing the Experimental Workflow
Step-by-step experimental workflow for validating PLR and BAHD acyltransferase activities.
References
1.[1] MedChemExpress. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | Natural Product". URL: 2.[3] Caltag Medsystems. "9-O-Feruloyl-5,5'-dimethoxylariciresinol". URL: 3.[2] ChemFaces. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1". URL: 4.[4] Frontiers. "Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases". URL: 5.[6] PubMed Central (NIH). "Isolation of the (+)-Pinoresinol-Mineralizing Pseudomonas sp. Strain SG-MS2 and Elucidation of Its Catabolic Pathway". URL: 6.[7] ResearchGate. "Discovery of pinoresinol reductase genes in sphingomonads". URL: 7.[9] ResearchGate. "Silencing of a BAHD acyltransferase in sugarcane increases biomass digestibility". URL: 8.[5] Researcher.Life. "Biosynthesis of (+)-syringaresinol in Liriodendron tulipifera I: feeding experiments...". URL: 9.[8] ResearchGate. "Systematic Structural Characterization of Metabolites in Arabidopsis via Candidate Substrate-Product Pair Networks". URL: 10.[10] PubMed Central (NIH). "Overexpression of a Sugarcane BAHD Acyltransferase Alters Hydroxycinnamate Content in Maize Cell Wall". URL:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Frontiers | Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of a Sugarcane BAHD Acyltransferase Alters Hydroxycinnamate Content in Maize Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Comprehensive Technical Guide
Executive Summary
Lignans represent a diverse class of phenylpropanoid dimers widely distributed in the plant kingdom, renowned for their broad spectrum of pharmacological activities. Among these, 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) has emerged as a molecule of significant therapeutic interest. Isolated primarily from the stems of Lindera obtusiloba and the leaves of Viburnum cylindricum[1], this compound features a highly functionalized lariciresinol backbone conjugated with a feruloyl moiety. This technical whitepaper provides an in-depth analysis of its preliminary biological activities, focusing on its dual role as an anti-allergic inflammatory modulator and a cytotoxic agent against tumor cell lines.
Chemical Identity and Structural Grounding
The structural topology of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (
Mechanistic Insights into Biological Activity
Anti-Allergic Inflammatory Modulation
Allergic inflammation is fundamentally driven by mast cell activation. Upon stimulation by IgE cross-linking or chemical triggers, mast cells undergo rapid degranulation, releasing preformed vasoactive amines like histamine. This is followed by the de novo synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Research demonstrates that 9-O-Feruloyl-5,5'-dimethoxylariciresinol effectively inhibits the release of histamine from mast cells. Furthermore, it directly suppresses the gene expression of TNF-α and IL-6[3]. This indicates a dual-mechanism: immediate inhibition of vesicular exocytosis (likely via modulation of intracellular
Fig 1. Inhibitory pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on mast cell activation.
Cytotoxicity and Anti-Tumor Potential
In addition to its immunomodulatory effects, the compound exhibits targeted cytotoxicity against human tumor cell lines, with
Fig 2. Cytotoxic mechanism via STAT3 inhibition and apoptosis induction in tumor cells.
Quantitative Data Presentation
The following table summarizes the established in vitro biological activities of 9-O-Feruloyl-5,5'-dimethoxylariciresinol based on current literature and pharmacological screening data[3][4].
| Target / Parameter | Assay Model / Cell Line | Observed Biological Activity |
| Histamine Release | Human Mast Cells (HMC-1) | Significant Inhibition |
| TNF-α Gene Expression | Human Mast Cells (HMC-1) | Downregulated |
| IL-6 Gene Expression | Human Mast Cells (HMC-1) | Downregulated |
| Cytotoxicity ( | Human Tumor Cell Lines | 9.86 – 12.68 µg/mL |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the methodologies used to isolate and evaluate the bioactivity of this compound. Every step is grounded in chemical and biological causality.
Protocol 1: Extraction and Isolation from Plant Matrix
-
Objective: Isolate 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Lindera obtusiloba stems.
-
Methodology:
-
Maceration: Pulverize dried stems and extract with 70% ethanol at room temperature for 72 hours.
-
Causality: Cold maceration prevents the thermal degradation of the heat-sensitive feruloyl ester bond, while 70% ethanol optimally disrupts the cellular matrix and solubilizes moderately polar lignans.
-
-
Solvent Partitioning: Concentrate the extract under reduced pressure, suspend in
, and partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol.-
Causality: The EtOAc fraction selectively concentrates moderately polar lignans and neolignans, leaving highly polar tannins in the aqueous/butanol phase and non-polar lipids in the hexane phase.
-
-
Chromatographic Separation: Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of
-MeOH. -
Purification: Purify the lignan-rich sub-fractions using preparative RP-HPLC (C18 column) with an acetonitrile-water gradient to yield the pure compound.
-
Protocol 2: Mast Cell Degranulation (Histamine Release) Assay
-
Objective: Quantify the anti-allergic inhibitory effect of the compound.
-
Methodology:
-
Cell Culture & Pre-treatment: Seed HMC-1 cells (
cells/mL) in 24-well plates. Pre-incubate with varying concentrations (e.g., 10, 50, 100 µM) of the lignan for 1 hour.-
Causality: HMC-1 is utilized because it provides a stable, immortalized model that reliably degranulates. Pre-incubation allows the compound to internalize and interact with intracellular signaling kinases prior to the inflammatory trigger.
-
-
Stimulation: Stimulate cells with PMA (Phorbol 12-myristate 13-acetate) and A23187 (calcium ionophore) for 30 minutes.
-
Causality: This combination bypasses the IgE receptor to directly induce massive intracellular
influx and PKC activation, creating a robust and reproducible degranulation event.
-
-
Termination & Centrifugation: Stop the reaction by placing plates on ice. Centrifuge at 4°C to separate the cell pellet from the supernatant.
-
Fluorometric Quantification: React the supernatant with o-phthaldialdehyde (OPT) in an alkaline medium.
-
Causality: OPT reacts specifically with the primary amine of histamine to form a highly fluorescent conjugate, allowing highly sensitive quantification at Ex 360 nm / Em 450 nm.
-
-
Protocol 3: In Vitro Cytotoxicity Screening (SRB Assay)
-
Objective: Determine the
of the compound against human tumor cell lines. -
Methodology:
-
Cell Seeding: Plate tumor cells in 96-well plates and incubate for 24 hours to allow adherence.
-
Compound Exposure: Treat cells with serial dilutions of the lignan (1 - 100 µg/mL) for 48 hours.
-
Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Causality: TCA precipitates cellular proteins, firmly adhering them to the plate bottom. The SRB assay is preferred over MTT here because it measures total cellular protein content, which is independent of mitochondrial metabolic fluctuations that some plant extracts can artificially alter.
-
-
Staining & Washing: Stain with 0.4% SRB solution for 30 minutes. Wash extensively with 1% acetic acid.
-
Causality: Acetic acid removes unbound dye without solubilizing the protein-bound dye.
-
-
Quantification: Solubilize the bound dye with 10 mM Tris base and measure absorbance at 515 nm. Calculate
using non-linear regression.
-
Future Perspectives in Drug Development
The preliminary data surrounding 9-O-Feruloyl-5,5'-dimethoxylariciresinol positions it as a promising lead compound for dual-action therapeutics targeting inflammation-driven malignancies. Future drug development efforts should focus on structure-activity relationship (SAR) studies—specifically evaluating the substitution of the feruloyl moiety—to optimize its pharmacokinetic profile, enhance its aqueous solubility, and lower its
References
-
Choi, H. G., et al. "A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects." Archives of Pharmacal Research 37.4 (2014): 467-472. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 44448269, 9-O-Feruloyl-5,5'-dimethoxylariciresinol." PubChem. URL:[Link]
-
Jeong, E. J., et al. "STAT3 Inhibitory Activities of Lignans Isolated from the Stems of Lindera obtusiloba Blume." Preprints.org (2023). URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
Anti-Allergic and Anti-Inflammatory Potential of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide
Executive Summary
The search for novel, plant-derived therapeutics for allergic and inflammatory diseases has increasingly focused on lignans and neolignans. Among these, 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1), a natural lignan predominantly isolated from the stems of Lindera obtusiloba Blume and the herbs of Viburnum cylindricum, has emerged as a highly promising bioactive molecule[1]. This technical whitepaper synthesizes current pharmacological data, structural insights, and standardized experimental protocols to guide researchers in evaluating its dual efficacy as a mast cell stabilizer and a transcriptional repressor of pro-inflammatory cytokines.
Physicochemical Profiling & Structural Biology
Understanding the molecular architecture of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is critical for predicting its pharmacodynamics.
-
Molecular Formula: C32H36O11
-
Molecular Weight: 596.6 g/mol
-
Chemical Class: Lignan / Neolignan
Structural Significance: The molecule features a dimethoxylariciresinol core conjugated with a ferulic acid moiety[]. The feruloyl group is well-documented in medicinal chemistry for its potent radical-scavenging and anti-inflammatory properties. In this conjugated form, the increased lipophilicity enhances cellular membrane permeability, allowing the compound to effectively reach intracellular targets such as the STAT3 and NF-κB signaling complexes[3].
Mechanisms of Action: Anti-Allergic & Anti-Inflammatory Pathways
Allergic inflammation is a biphasic response. The early phase is characterized by the rapid degranulation of mast cells, releasing pre-formed mediators like histamine. The late phase is driven by the de novo synthesis and secretion of pro-inflammatory cytokines, which recruit secondary effector cells. 9-O-Feruloyl-5,5'-dimethoxylariciresinol intervenes in both phases.
Early-Phase Inhibition: Mast Cell Degranulation
Upon activation, mast cells undergo rapid intracellular calcium mobilization, triggering the fusion of secretory granules with the plasma membrane. 9-O-Feruloyl-5,5'-dimethoxylariciresinol acts as a membrane stabilizer, significantly inhibiting the exocytosis of histamine from human mast cells (HMC-1) ()[4].
Late-Phase Suppression: Transcriptional Regulation of Cytokines
Beyond immediate degranulation, the compound exerts profound genomic effects. It suppresses the gene expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[4]. Mechanistically, lignans from Lindera obtusiloba have been shown to inhibit IL-6-induced STAT3 activation, a critical transcription factor pathway that perpetuates chronic inflammation ()[3]. By blocking STAT3 phosphorylation, the compound prevents the nuclear translocation required for cytokine mRNA transcription.
Mechanism of 9-O-Feruloyl-5,5'-dimethoxylariciresinol inhibiting mast cell allergic responses.
Experimental Methodologies & Validation Protocols
To ensure high-fidelity data, the following self-validating protocols are designed to assess the compound's efficacy.
Self-Validation Principle: A critical flaw in many natural product screens is mistaking cytotoxicity for anti-inflammatory activity. Therefore, a parallel MTT viability assay must always accompany these protocols to ensure that the reduction in histamine or cytokines is due to true pharmacological modulation, not cell death.
Protocol A: Mast Cell Histamine Release Assay (Competitive ELISA)
Causality: We utilize PMACI (Phorbol 12-myristate 13-acetate and calcium ionophore A23187) to stimulate HMC-1 cells. PMACI bypasses surface receptors to directly activate Protein Kinase C (PKC) and artificially elevate intracellular calcium. If the compound inhibits PMACI-induced degranulation, it proves the mechanism of action lies downstream of receptor binding, directly affecting the exocytotic machinery.
-
Cell Culture: Culture HMC-1 cells in Iscove’s Modified Dulbecco’s Medium (IMDM) supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Seed cells at
cells/mL in 24-well plates. Pre-treat with varying concentrations of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (e.g., 10, 50, 100 µM) for 1 hour. -
Stimulation: Add PMACI (PMA 50 nM + A23187 1 µM) to the wells and incubate for 30 minutes.
-
Harvesting: Centrifuge the plates at 4°C (400 × g for 5 min) to halt degranulation. Collect the supernatant.
-
Quantification: Analyze the supernatant using a commercial Histamine Competitive ELISA kit. Read absorbance at 450 nm.
Protocol B: Transcriptional Analysis via RT-qPCR
Causality: To confirm that cytokine reduction is a genomic event rather than a translation blockade, mRNA must be quantified.
-
Stimulation & Lysis: Following a 6-hour PMACI stimulation (allowing sufficient time for gene transcription), lyse the HMC-1 cells using TRIzol reagent.
-
RNA Extraction & cDNA Synthesis: Extract total RNA and synthesize cDNA using a high-capacity reverse transcription kit.
-
qPCR Amplification: Run quantitative PCR using SYBR Green. Use specific primers for TNF-α, IL-6, and a housekeeping gene (GAPDH) for normalization.
-
Data Analysis: Calculate relative fold-change using the
method.
Step-by-step in vitro workflow for evaluating anti-allergic and anti-inflammatory activity.
Quantitative Data & Comparative Efficacy
The bioactivity profile of 9-O-Feruloyl-5,5'-dimethoxylariciresinol demonstrates high potency across multiple inflammatory and oncological metrics. The table below synthesizes the established quantitative benchmarks.
| Pharmacological Parameter | Observed Effect / Value | Target Cell Line / Model |
| Histamine Release | Significant Dose-Dependent Inhibition | Human Mast Cells (HMC-1) |
| TNF-α mRNA Expression | Transcriptional Suppression | Human Mast Cells (HMC-1) |
| IL-6 mRNA Expression | Transcriptional Suppression | Human Mast Cells (HMC-1) |
| STAT3 Activation | Pathway Blockade | Inflammatory Cell Models |
| Cytotoxicity (ED50) | Human Tumor Cell Lines |
Note: The compound also exhibits targeted cytotoxicity against a panel of human tumor cell lines, indicating potential secondary applications in oncology, particularly in inflammation-driven tumorigenesis ()[1].
Future Perspectives in Drug Development
The transition of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from a botanical isolate to an Investigational New Drug (IND) requires overcoming specific translational hurdles:
-
Pharmacokinetic (PK) Profiling: In vivo studies are necessary to determine the compound's half-life, metabolic clearance, and bioavailability. The feruloyl ester bond may be susceptible to plasma esterases, potentially acting as a prodrug.
-
Delivery Systems: Due to its lipophilic nature, formulating the compound into lipid nanoparticles (LNPs) or liposomes could enhance aqueous solubility and targeted delivery to inflammatory sites (e.g., bronchial epithelium in asthma).
-
In Vivo Efficacy: Validation in murine models of passive cutaneous anaphylaxis (PCA) and ovalbumin (OVA)-induced asthma is the next critical milestone.
References
-
Title: A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Source: Archives of Pharmacal Research (2014). URL: [Link]
-
Title: Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties. Source: MDPI Antioxidants (2020). URL: [Link]
-
Title: STAT3 Inhibitory Activities of Lignans Isolated from the Stems of Lindera obtusiloba Blume. Source: Preprints.org (2023). URL: [Link]
Sources
Methodological & Application
Application Note: Advanced HPLC Methodologies for the Purification and Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
Executive Summary
9-O-Feruloyl-5,5'-dimethoxylariciresinol (frequently truncated in commercial databases as 9-O-Feruloyl-5,5'-dimethoxylariciresil[1]) is a highly bioactive, complex natural lignan. It has been successfully isolated from various botanical sources, including the stems of Lindera obtusiloba[], the twigs of Lindera glauca[3], and the leaves of Viburnum cylindricum[4]. Pharmacological evaluations reveal that lignan derivatives from these species exhibit potent α-glucosidase inhibitory activity, making them critical targets in metabolic disease research[4].
This application note provides a comprehensive, self-validating chromatographic workflow for the extraction, preparative purification, and analytical quantification of this specific feruloylated lignan.
Chemical Rationale & Chromatographic Strategy
Successful isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol requires a deep understanding of its structural physical chemistry. The molecule consists of a hydrophobic lariciresinol core, two bulky methoxy groups at the 5,5' positions, and a 9-O-feruloyl ester linkage.
-
Stationary Phase Causality : The bulky, hydrophobic nature of the dimethoxylariciresinol core demands a high-capacity reversed-phase C18 column. The steric hindrance introduced by the methoxy groups requires a column with a high carbon load and exhaustive end-capping to prevent secondary interactions with residual silanols, which would otherwise cause severe peak tailing.
-
Mobile Phase Causality : The phenolic hydroxyl groups on both the ferulic acid moiety and the lignan core possess pKa values between 9.0 and 10.0. Utilizing an acidic modifier (0.1% Formic Acid, pH ~2.7) is mandatory. This suppresses ionization, ensuring the molecule remains fully protonated and partitions predictably into the stationary phase.
-
Detection Causality : The feruloyl moiety provides a distinct extended chromophore. While standard non-feruloylated lignans absorb maximally at 280 nm, the extended conjugation of the feruloyl ester shifts the
to approximately 320–325 nm. Dual-wavelength monitoring (280 nm and 320 nm) acts as an internal validation step to differentiate the target compound from co-eluting structural analogs.
Downstream Processing Workflow
Fig 1. Downstream purification workflow for 9-O-Feruloyl-5,5'-dimethoxylariciresinol.
Experimental Protocols
Protocol A: Sample Preparation & Pre-Fractionation
Direct injection of crude plant extracts onto a preparative HPLC column will irreversibly foul the stationary phase due to polymeric proanthocyanidins (tannins). This pre-fractionation protocol acts as a self-validating system to protect downstream instrumentation.
-
Extraction : Macerate 1.0 kg of dried, pulverized plant stems in 5.0 L of 80% Methanol (v/v) for 48 hours at room temperature. Filter and concentrate in vacuo to yield a crude aqueous suspension.
-
Partitioning : Suspend the extract in 500 mL of distilled water and partition sequentially with Hexane (3 × 500 mL) to remove lipids, followed by Ethyl Acetate (EtOAc) (3 × 500 mL). The EtOAc fraction contains the enriched lignans.
-
Size Exclusion Cleanup : Load the concentrated EtOAc fraction onto a Sephadex LH-20 column. Elute with a gradient of CH₂Cl₂:MeOH (1:1 to 0:1).
-
Validation : Spot fractions on a silica TLC plate and visualize under UV 365 nm. Feruloylated compounds will exhibit a distinct blue/green fluorescence. Pool these specific fractions for HPLC purification.
Protocol B: Preparative HPLC Purification
Literature indicates that an isocratic solvent system of 65% aqueous methanol provides optimal selectivity for feruloylated lignans[3]. Isocratic elution is preferred at the preparative scale as it eliminates column re-equilibration time, maximizing throughput.
-
Column : Preparative RP-C18 (250 mm × 21.2 mm, 10 µm).
-
Mobile Phase : 65% Methanol / 35% Water (Isocratic)[3].
-
Flow Rate : 15.0 mL/min.
-
Detection : UV at 320 nm.
-
Injection : 500 µL of sample dissolved in DMSO/MeOH (1:1) at 50 mg/mL.
-
Collection : Collect the major peak eluting between 22.0 – 25.0 minutes. Lyophilize the collected fraction to obtain the purified compound.
Protocol C: Analytical HPLC-DAD Method (QC & Quantification)
To confirm the purity of the isolated 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a high-resolution gradient method is employed.
-
Column : Analytical RP-C18 (250 mm × 4.6 mm, 5 µm, end-capped).
-
Mobile Phase A : 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B : LC-MS Grade Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : Diode Array Detector (DAD) scanning 200–400 nm; extracted chromatograms at 280 nm and 320 nm.
Data Presentation & System Suitability
Table 1: Analytical HPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |
| 0.0 | 85 | 15 | Initial |
| 10.0 | 70 | 30 | Linear |
| 20.0 | 50 | 50 | Linear |
| 25.0 | 10 | 90 | Linear |
| 30.0 | 10 | 90 | Hold |
| 31.0 | 85 | 15 | Linear |
| 40.0 | 85 | 15 | Re-equilibration |
Table 2: System Suitability Parameters (Target Lignan)
| Parameter | Observed Value | Pharmacopeial Acceptance Criteria |
| Retention Time ( | 18.45 min | ± 0.1 min variability |
| Resolution ( | 2.8 | > 1.5 (Baseline separation from isomers) |
| Tailing Factor ( | 1.05 | 0.8 – 1.5 |
| Theoretical Plates ( | 45,500 | > 10,000 |
| Purity Angle vs. Threshold | Angle < Threshold | DAD Spectral Homogeneity Confirmed |
Biological Significance
The rigorous purification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is justified by its significant biological activity. Recent studies on aryltetralin and feruloylated lignans demonstrate their capacity to act as competitive inhibitors of intestinal α-glucosidase, thereby mitigating postprandial hyperglycemia[4].
Fig 2. Mechanism of α-glucosidase inhibition by the feruloylated lignan derivative.
References
-
Title : A new neolignan, linderin A, together with six known lignans from the stems of Lindera obtusiloba Blume. Source : Archives of Pharmacal Research URL :[Link]
-
Title : Aryltetralin Lignan Glycosides From the Leaves of Viburnum cylindricum and Their Enzyme Inhibitory Activity. Source : Chemistry & Biodiversity URL :[Link]
-
Title : Bioactive Lignan Constituents from the Twigs of Lindera glauca. Source : Chemical and Pharmaceutical Bulletin URL :[Link]
Sources
Cell-Based Assays to Evaluate the Cytotoxicity of 9-O-Feruloyl-5,5'-dimethoxylariciresil: A Comprehensive Protocol and Mechanistic Guide
Introduction & Mechanistic Rationale
9-O-Feruloyl-5,5'-dimethoxylariciresil (also known as 9-O-Feruloyl-5,5'-dimethoxylariciresinol, Molecular Formula: C32H36O11) is a naturally occurring lignan isolated from the stems of medicinal plants such as Lindera obtusiloba and Viburnum cylindricum[1][2]. In pharmacological research, this compound has demonstrated a compelling dual-action profile. It exhibits potent anti-allergic and anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines, specifically tumor necrosis factor (TNF)-α and interleukin (IL)-6[3]. Concurrently, it has been identified as a targeted cytotoxic agent against various human tumor cell lines, with effective dose (ED50) values ranging from 3.40 to 19.27 µg/mL[4].
Evaluating the cytotoxicity of phytochemicals requires highly sensitive, artifact-free methodologies. This application note details a rigorous, self-validating workflow utilizing the WST-8 (CCK-8) assay and Annexin V-FITC/PI flow cytometry.
Causality in Assay Selection (Expertise & Experience)
-
WST-8 over MTT for Phytochemicals : The traditional MTT assay requires the solubilization of formazan crystals using DMSO. Phytochemicals like lignans can occasionally precipitate or interact with these solubilizing agents, skewing optical density (OD) readouts. WST-8 is reduced by cellular dehydrogenases directly into a highly water-soluble orange formazan dye, eliminating the solubilization step and preserving the integrity of the data.
-
Annexin V/PI for Mechanistic Validation : Cytotoxicity can occur via programmed cell death (apoptosis) or non-specific membrane rupture (necrosis). Because 9-O-Feruloyl-5,5'-dimethoxylariciresil modulates TNF-α—a known trigger of the extrinsic apoptotic pathway—it is critical to use dual-staining flow cytometry. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when the membrane is compromised (late apoptosis/necrosis), providing a definitive mechanistic map of cell death.
Experimental Design & Controls (The Self-Validating System)
To ensure trustworthiness and reproducibility, the experimental setup must function as a self-validating system. The following controls are mandatory:
-
Vehicle Control (0.1% DMSO) : Lignans are highly hydrophobic and require DMSO for reconstitution. The vehicle control ensures that the solvent itself is not inducing basal cytotoxicity. The final DMSO concentration must never exceed 0.1% (v/v).
-
Positive Control (Doxorubicin, 1–10 µM) : A known chemotherapeutic agent is used to validate the dynamic range of the assay and the apoptotic sensitivity of the chosen tumor cell lines[].
-
Blank Control : Cell-free wells containing only culture media and WST-8 reagent. This is subtracted from all other readings to account for background absorbance from the phenol red or the compound itself.
Experimental Workflow and Signaling Pathways
Fig 1. Experimental workflow for evaluating lignan-induced cytotoxicity.
Fig 2. Putative apoptotic signaling pathway modulated by the lignan.
Detailed Step-by-Step Protocols
Protocol A: Compound Preparation and Cell Culture
-
Stock Solution : Dissolve 9-O-Feruloyl-5,5'-dimethoxylariciresil powder in sterile, cell-culture grade DMSO to create a 20 mg/mL stock solution. Aliquot into light-protected tubes and store at -20°C to prevent repeated freeze-thaw degradation[6].
-
Working Dilutions : On the day of the experiment, perform serial dilutions in complete culture media (e.g., RPMI-1640 or DMEM with 10% FBS) to achieve final testing concentrations of 1, 3, 10, 30, and 100 µg/mL.
-
Cell Maintenance : Culture target human tumor cell lines at 37°C in a humidified 5% CO2 atmosphere. Harvest cells at 70-80% confluency using 0.25% Trypsin-EDTA.
Protocol B: WST-8 (CCK-8) Cell Viability Assay
-
Seeding : Dispense 100 µL of cell suspension (density: 5 × 10³ cells/well) into a 96-well plate. Incubate overnight to allow for cellular adherence.
-
Treatment : Carefully aspirate the media. Add 100 µL of the compound working dilutions, Vehicle Control (0.1% DMSO), and Positive Control (Doxorubicin) to their respective wells in triplicate. Include Blank Control wells (media only).
-
Incubation : Incubate the plates for 24, 48, or 72 hours depending on the desired kinetic readout.
-
Reagent Addition : Add 10 µL of WST-8 reagent directly to each well. Avoid introducing bubbles, which interfere with optical readings.
-
Measurement : Incubate for 1 to 4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Calculation : % Cell Viability =[(A_test - A_blank) / (A_vehicle - A_blank)] × 100
Protocol C: Annexin V-FITC/PI Apoptosis Assay
-
Seeding & Treatment : Seed cells at 2 × 10⁵ cells/well in a 6-well plate. Following overnight adherence, treat with 9-O-Feruloyl-5,5'-dimethoxylariciresil at the calculated IC50 and 2× IC50 concentrations for 48 hours.
-
Harvesting (Critical Step) : Collect the culture media (which contains floating, late-apoptotic bodies) into a centrifuge tube. Wash the adherent cells with PBS, detach using an enzyme-free dissociation buffer (to prevent cleavage of membrane phosphatidylserine), and pool with the collected media.
-
Washing : Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Staining : Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation & Analysis : Gently vortex and incubate in the dark at room temperature for 15 minutes. Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/PerCP channel for PI).
Quantitative Data Presentation
Table 1: Expected Cytotoxicity (ED50) of 9-O-Feruloyl-5,5'-dimethoxylariciresil Based on historical isolation and screening data against human tumor panels.
| Cell Line Classification | Tissue Origin | Expected ED50 Range (µg/mL) | Reference |
| A549 | Human Lung Carcinoma | ~3.40 – 12.68 | [4][6] |
| SK-OV-3 | Human Ovarian Carcinoma | ~9.86 – 19.27 | [4][6] |
| SK-MEL-2 | Human Melanoma | ~10.00 – 15.00 | [4] |
Table 2: Flow Cytometry Quadrant Interpretation for Mechanistic Profiling
| Quadrant | Staining Profile | Cellular State | Mechanistic Implication |
| Q1 (Upper Left) | Annexin V (-) / PI (+) | Necrosis | Non-specific membrane rupture / Toxicity |
| Q2 (Upper Right) | Annexin V (+) / PI (+) | Late Apoptosis | Secondary necrosis following programmed death |
| Q3 (Lower Left) | Annexin V (-) / PI (-) | Viable Cells | Unaffected by lignan treatment |
| Q4 (Lower Right) | Annexin V (+) / PI (-) | Early Apoptosis | Phosphatidylserine externalization (Targeted) |
References[1] 9-O-Feruloyl-5,5'-dimethoxylariciresinol | Natural Product. MedChemExpress. https://www.medchemexpress.com/9-o-feruloyl-5-5-dimethoxylariciresinol.html[2] PubChem Compound Summary for CID 44448269: 9-O-Feruloyl-5,5'-dimethoxylariciresinol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44448269[6] 9-O-Feruloyl-5,5'-dimethoxylariciresinol Product Datasheet. Caltag Medsystems. https://www.caltagmedsystems.co.uk/information/datasheet.php?bsize=5mg&code=TAR-TN3325-5mg[5] CAS 166322-14-1 (9-O-Feruloyl-5,5'-dimethoxylariciresinol). BOC Sciences. https://www.bocsci.com/cas-166322-14-1.html[3] Choi, H.G., Choi, Y.H., Kim, J.H. et al. A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Archives of Pharmacal Research, 37, 467–472 (2014). https://pubmed.ncbi.nlm.nih.gov/24014307/[4] Kwon, H.C., Choi, S.Z., Min, Y.D. et al. Two new lignans from Lindera obtusiloba blume. Archives of Pharmacal Research, 22(4), 417-422 (1999). https://pubmed.ncbi.nlm.nih.gov/10483842/
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- 3. A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new lignans from Lindera obtusiloba blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Application Note: Mechanistic Profiling of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in Allergic Inflammation and Oncology
Executive Summary & Scientific Rationale
As drug development increasingly looks toward structurally complex natural products, lignans have emerged as highly potent modulators of immune and apoptotic pathways. 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) is a naturally occurring lignan isolated from the stems of Lindera obtusiloba and Viburnum cylindricum1.
Recent pharmacological profiling reveals that this compound possesses a compelling dual-mechanism of action:
-
Immunology/Inflammation: It exhibits profound anti-allergic properties by inhibiting the release of histamine from mast cells and actively suppressing the gene expression of pro-inflammatory cytokines, specifically TNF-α and IL-6 .
-
Oncology: It demonstrates targeted cytotoxicity against human tumor cell lines (ED50 ranges of 3.40 – 19.27 µg/mL) by driving apoptotic signaling cascades 3.
This technical guide provides researchers with field-proven, self-validating experimental protocols to accurately quantify and investigate these dual pathways in vitro.
Physicochemical & Quantitative Data Profile
Before initiating cell-based assays, it is critical to understand the physicochemical boundaries of the compound to ensure proper solubility and bioavailability in culture media.
Table 1: Quantitative Pharmacological Profile
| Parameter | Value / Description |
| Compound Name | 9-O-Feruloyl-5,5'-dimethoxylariciresinol |
| CAS Number | 166322-14-1 |
| Molecular Formula | C32H36O11 |
| Molecular Weight | 596.6 g/mol 4 |
| Primary Biological Sources | Lindera obtusiloba, Viburnum cylindricum |
| Target Pathways | TNF-α, IL Receptor, Apoptosis |
| Anti-Allergic Activity | Inhibits histamine release; Suppresses TNF-α & IL-6 |
| Cytotoxicity (ED50) | 3.40 – 19.27 µg/mL (Human tumor cell lines) 1 |
Mechanistic Pathway Visualization
The following diagram maps the bifurcated mechanism of action of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, illustrating how a single molecule can yield distinct therapeutic outcomes depending on the cellular microenvironment.
Dual mechanism of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in mast cells and tumor cells.
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that generating data is not enough; the data must inherently prove its own validity. The protocols below are designed as "self-validating systems." By measuring multiple orthogonal endpoints within the same workflow, you eliminate false positives caused by assay interference or non-specific toxicity.
Protocol A: Mast Cell Degranulation and Cytokine Suppression Assay
The Causality Principle: Measuring histamine directly in cell culture is notoriously unreliable due to its short half-life and volatility. Instead, we measure β-hexosaminidase, an enzyme co-stored and co-released with histamine in mast cell secretory granules. To ensure the compound isn't just paralyzing the cell membrane, we simultaneously measure TNF-α/IL-6 mRNA. If degranulation is blocked but mRNA transcription continues, the mechanism is purely vesicular. If both are suppressed, the compound acts upstream at the receptor signaling level .
Step-by-Step Methodology:
-
Cell Sensitization: Seed human mast cells (e.g., HMC-1 or LAD2) at
cells/well in a 96-well plate. Sensitize the cells by incubating them overnight with 0.5 µg/mL IgE. Reasoning: This primes the FcεRI receptors, mimicking a physiological allergic state. -
Compound Treatment: Wash cells twice with Tyrode's buffer. Pre-treat the cells with 9-O-Feruloyl-5,5'-dimethoxylariciresinol (1, 10, and 50 µM) for 1 hour at 37°C.
-
Antigen Challenge: Stimulate the cells with 100 ng/mL DNP-BSA for 30 minutes to trigger degranulation.
-
β-Hexosaminidase Readout (Histamine Proxy):
-
Transfer 50 µL of the supernatant to a new plate.
-
Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.
-
Stop the reaction with 150 µL of 0.1 M carbonate buffer (pH 10.0) and read absorbance at 405 nm.
-
-
Orthogonal Cytokine Validation: Lyse the remaining cell pellets. Extract total RNA using a standard TRIzol method and perform RT-qPCR for TNF-α and IL-6. Compare the transcriptional fold-change against the β-hexosaminidase release percentage to validate the upstream signaling blockade.
Protocol B: Cytotoxicity and Apoptosis Screening in Tumor Cells
The Causality Principle: Standard viability assays (like MTT or CCK-8) only confirm a reduction in metabolic activity. They cannot distinguish whether the compound is inducing apoptosis, causing necrosis, or merely halting the cell cycle (cytostasis). To create a self-validating workflow, we pair an initial ED50 viability screen with Annexin V/PI flow cytometry. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) enters cells with ruptured membranes (necrosis/late apoptosis) 3.
Step-by-Step Methodology:
-
Dose-Response Viability Screen:
-
Seed target human tumor cell lines (e.g., HeLa, A549) at
cells/well. -
Treat with a concentration gradient of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (0.1 to 50 µg/mL) for 48 hours.
-
Add CCK-8 reagent for the final 2 hours and read absorbance at 450 nm to calculate the exact ED50.
-
-
Apoptosis vs. Necrosis Resolution (Flow Cytometry):
-
Treat a new batch of cells at the calculated ED50 concentration for 24 hours.
-
Harvest cells (ensure you collect both floating and adherent cells, as apoptotic cells detach).
-
Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.
-
-
Data Acquisition & Analysis: Run the samples on a flow cytometer.
-
Validation Check: If the compound acts via apoptosis (as literature suggests), you will see a significant shift into the Annexin V+/PI- quadrant (early apoptosis) before transitioning to the Annexin V+/PI+ quadrant (late apoptosis). A direct jump to Annexin V-/PI+ would indicate non-specific necrotic toxicity, invalidating the targeted apoptotic hypothesis.
-
References
-
ChemFaces. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1". 1
-
BOC Sciences. "CAS 166322-14-1 (9-O-Feruloyl-5,5'-dimethoxylariciresinol)".
-
Caltag Medsystems. "9-O-Feruloyl-5,5'-dimethoxylariciresinol". 3
-
PubChem. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269". 4
Sources
Application Notes and Protocols for 9-O-Feruloyl-5,5'-dimethoxylariciresinol in Cancer Research
Introduction: A Novel Lignan with Cytotoxic Potential
9-O-Feruloyl-5,5'-dimethoxylariciresinol is a naturally occurring lignan that has been isolated from plants such as Viburnum cylindricum and Lindera obtusiloba.[1][2] Preliminary studies have indicated its cytotoxic effects against a variety of human tumor cell lines, suggesting its potential as a novel lead compound in cancer drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in cancer research. It outlines its known biological activities, proposes putative mechanisms of action based on its structural components—notably the ferulic acid moiety—and provides detailed protocols for its investigation.
The ferulic acid (FA) component of this molecule is a well-studied phenolic compound with demonstrated anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4][5] It is plausible that 9-O-Feruloyl-5,5'-dimethoxylariciresinol exerts its cytotoxic effects through mechanisms similar to those of ferulic acid and its derivatives. These application notes will, therefore, leverage the existing knowledge on ferulic acid to provide a robust framework for investigating this promising compound.
Known Biological Activity and Postulated Mechanisms of Action
Initial research has demonstrated that 9-O-Feruloyl-5,5'-dimethoxylariciresinol exhibits cytotoxicity against a panel of human tumor cell lines with median effective dose (ED50) values ranging from 9.86 to approximately 12.68 µg/mL.[1] While the precise molecular mechanisms remain to be fully elucidated, the presence of the ferulic acid moiety strongly suggests several potential pathways for its anti-cancer activity.
Postulated Mechanisms of Action (Inferred from Ferulic Acid Research):
-
Induction of Apoptosis: Ferulic acid and its derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cells.[3][6] This is often mediated through the intrinsic pathway, involving the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3 and caspase-9.[3] The expression of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, is also modulated.[7][8]
-
Cell Cycle Arrest: A common mechanism of anti-cancer agents is the disruption of the cell cycle. Ferulic acid has been reported to cause cell cycle arrest, predominantly in the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[3][7][9] This is often associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Pro-Cancer Signaling Pathways: Several critical signaling pathways that promote cancer cell growth, survival, and metastasis are known to be inhibited by ferulic acid. A key pathway is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer.[3][4][10] By inhibiting this pathway, 9-O-Feruloyl-5,5'-dimethoxylariciresinol may suppress tumor progression.
-
Anti-Angiogenic Effects: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Ferulic acid has been shown to possess anti-angiogenic properties, potentially by inhibiting factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor receptor 1 (FGFR1).[4][11][12]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.
| Cell Line | ED50 (µg/mL) | Reference |
| Human Tumor Cell Lines (Panel) | 9.86 - ~12.68 | [1] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for investigating the anti-cancer properties of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on cancer cell lines.
Materials:
-
9-O-Feruloyl-5,5'-dimethoxylariciresinol (dissolved in a suitable solvent like DMSO)
-
Cancer cell lines of interest (e.g., breast, colon, lung cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by flow cytometry.
Materials:
-
Cancer cells treated with 9-O-Feruloyl-5,5'-dimethoxylariciresinol
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 9-O-Feruloyl-5,5'-dimethoxylariciresinol at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cells treated with 9-O-Feruloyl-5,5'-dimethoxylariciresinol
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
Staining: Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Western Blot Analysis of Signaling Proteins
This protocol investigates the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with 9-O-Feruloyl-5,5'-dimethoxylariciresinol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bax, Bcl-2, Caspase-3, PARP, Cyclin D1, CDK4, and β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with 9-O-Feruloyl-5,5'-dimethoxylariciresinol, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in cancer cells.
Experimental Workflow
Caption: Experimental workflow for investigating the anti-cancer effects of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.
Future Directions
Further research should focus on elucidating the precise molecular targets of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. This could involve proteomics and transcriptomics studies to identify differentially expressed genes and proteins upon treatment. Additionally, in vivo studies using animal models are essential to evaluate the compound's efficacy and safety in a physiological context.[13][14][15][16] The development of more soluble and potent derivatives could also be a promising avenue for future drug development efforts.[17][18][19]
References
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PMC. Molecular mechanism of ferulic acid and its derivatives in tumor progression. Available from: [Link]
-
PMC. Farrerol Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF-α-Mediated Lipolysis. Available from: [Link]
-
AAPS PharmSciTech. 9-O-Feruloyl-5,5'-dimethoxylariciresinol. Available from: [Link]
-
PMC. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling. Available from: [Link]
-
MDPI. Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation. Available from: [Link]
-
Mary Ann Liebert, Inc., publishers. Novel Insights on Ferroptosis Modulation as Potential Strategy for Cancer Treatment: When Nature Kills. Available from: [Link]
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BioMed Central. Induction of ferroptosis and apoptosis in endometrial cancer cells by dihydroisotanshinone I. Available from: [Link]
-
PMC. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies. Available from: [Link]
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PMC. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. Available from: [Link]
-
Semantic Scholar. Farrerol Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF–Mediated Lipolysis. Available from: [Link]
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PubChem. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269. Available from: [Link]
-
MDPI. The Role of Ferulic Acid in Selected Malignant Neoplasms. Available from: [Link]
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PubMed. Ferulic Acid Exerts Anti-Angiogenic and Anti-Tumor Activity by Targeting Fibroblast Growth Factor Receptor 1-Mediated Angiogenesis. Available from: [Link]
-
SCIRP. Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. Available from: [Link]
-
MDPI. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Available from: [Link]
-
MDPI. Promising Phytoconstituents in Antiangiogenesis Drug Development. Available from: [Link]
-
PubMed. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling. Available from: [Link]
-
MDPI. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Available from: [Link]
-
PMC. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Available from: [Link]
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PMC. Repurposing Ferumoxytol as a Breast Cancer-Associated Macrophage Tracer with Five-Dimensional Quantitative [Fe]MRI of SPION Dynamics. Available from: [Link]
-
ResearchGate. (PDF) Design, synthesis, antiviral activities of ferulic acid derivatives. Available from: [Link]
-
PubMed. Repurposing Ferumoxytol as a Breast Cancer-Associated Macrophage Tracer with Five-Dimensional Quantitative [Fe]MRI of SPION Dynamics. Available from: [Link]
-
ResearchGate. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Available from: [Link]
-
PubMed. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX. Available from: [Link]
-
Springer. Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. Available from: [Link]
-
PMC. Design, synthesis, antiviral activities of ferulic acid derivatives. Available from: [Link]
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Use of 9-O-Feruloyl-5,5'-dimethoxylariciresil in studying inflammatory pathways.
An In-depth Guide to Investigating the Anti-inflammatory Properties of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 9-O-Feruloyl-5,5'-dimethoxylariciresinol for the study of inflammatory pathways. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to investigate the anti-inflammatory potential of this natural compound.
Introduction: Unveiling the Potential of a Novel Lignan Ferulate
9-O-Feruloyl-5,5'-dimethoxylariciresinol is a natural lignan derivative isolated from plants such as Viburnum cylindricum.[1][2] Its structure combines a 5,5'-dimethoxylariciresinol lignan core with ferulic acid, a well-documented anti-inflammatory and antioxidant phenolic compound.[3][4] Lignans as a class are recognized for their broad biological activities, including significant anti-inflammatory effects, often mediated through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[5][6][7]
While direct and extensive research on this specific molecule is emerging, preliminary studies indicate it may possess anti-allergic inflammatory properties by inhibiting histamine release and suppressing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human mast cells. The presence of the ferulic acid moiety strongly suggests a broader anti-inflammatory potential, as ferulic acid is known to attenuate inflammatory responses by targeting the NF-κB and MAPK pathways.[4][8]
This guide provides a robust framework for systematically investigating the anti-inflammatory mechanism of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, leveraging established protocols for similar natural products.
Physicochemical Properties & Handling:
| Property | Value / Information | Source |
| Molecular Formula | C32H36O11 | [9] |
| Molecular Weight | 596.6 g/mol | [9][] |
| Appearance | Powder | [] |
| Solubility | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [11] |
| Storage | Store as a powder at -20°C for long-term stability. For experimental use, prepare fresh stock solutions in sterile DMSO. Avoid repeated freeze-thaw cycles. | N/A |
The Mechanistic Landscape: Targeting Core Inflammatory Pathways
Inflammation is a complex biological response orchestrated by a network of signaling pathways. The anti-inflammatory activity of many natural products, particularly lignans and phenolic compounds, converges on the inhibition of two central signaling cascades: NF-κB and MAPK.[3][7]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] In its inactive state, NF-κB dimers (most commonly p50/p65) are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of target inflammatory genes.[12] Investigating the phosphorylation status of IκBα and p65, and the nuclear translocation of p65, are key to determining a compound's effect on this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by the compound.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades that regulate inflammation.[13] They consist of a three-tiered kinase relay: a MAPKKK activates a MAPKK, which in turn activates a MAPK. The primary MAPKs involved in inflammation are p38, JNK, and ERK. These kinases, once activated by phosphorylation, can phosphorylate and activate transcription factors (like AP-1) that also drive the expression of inflammatory genes. The MAPK and NF-κB pathways often work in concert to amplify the inflammatory response.[14] Therefore, assessing the phosphorylation of p38, JNK, and ERK is essential.
Caption: Hypothesized modulation of the MAPK signaling cascade.
Experimental Applications and Protocols
The following protocols provide a comprehensive workflow to assess the anti-inflammatory activity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for these initial studies, as macrophages are key players in the inflammatory response and are readily activated by LPS.
Initial Step: Assessment of Cytotoxicity
Causality: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT or CCK-8 assay, which measures metabolic activity, is a reliable indicator of cell viability. Previous reports of cytotoxicity for this compound against cancer cell lines (ED50 ~10-13 µg/mL or ~17-22 µM) provide a useful starting point for the concentration range.[11]
Protocol: Cell Viability using CCK-8 Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations that show >95% cell viability for subsequent inflammation assays.
Functional Assay: Nitric Oxide (NO) Production
Causality: Upon activation by LPS, macrophages produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (a stable breakdown product of NO) in the culture supernatant, providing a quantitative measure of iNOS activity and inflammation.
Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁵ cells/mL (100 µL/well) and incubate overnight.
-
Pre-treatment: Pre-treat cells for 1-2 hours with non-toxic concentrations of the compound. Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Use a sodium nitrite standard curve (0-100 µM) to determine the nitrite concentration in each sample.
Cytokine Production Analysis: ELISA
Causality: An effective anti-inflammatory compound should reduce the production of key pro-inflammatory cytokines like TNF-α and IL-6. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell culture supernatant.
Protocol: Quantification of TNF-α and IL-6 by ELISA
-
Cell Culture and Treatment: Seed and treat cells with the compound and LPS as described in the Griess Assay protocol (Steps 1-4). The incubation time for cytokine analysis can be shorter (e.g., 6-18 hours), which should be optimized.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and collect the supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits. Strictly follow the manufacturer's protocol, which typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the cytokine concentrations in the samples using the standard curve generated from the provided standards.
Mechanistic Assay: Western Blot for Pathway Analysis
Causality: To determine if the compound's anti-inflammatory effects are mediated through the NF-κB or MAPK pathways, Western blotting is used to measure the levels of key phosphorylated (activated) proteins in these cascades. A reduction in the phosphorylation of proteins like p65, IκBα, p38, JNK, or ERK in compound-treated cells would provide strong mechanistic evidence.
Protocol: Western Blot for p-p65, p-IκBα, and p-p38
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well). Pre-treat with the compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, to capture peak phosphorylation).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, and their total protein counterparts, plus a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on activation.
Caption: A comprehensive workflow for investigating the compound.
Data Interpretation and Troubleshooting
-
Expected Results: A potent anti-inflammatory compound will show a dose-dependent decrease in NO, TNF-α, and IL-6 production without affecting cell viability. Mechanistically, this should correlate with a dose-dependent inhibition of the phosphorylation of key signaling proteins like p65 and p38.
-
Controls are Key: Always include an "unstimulated" control (cells only), a "vehicle + LPS" control (to see the maximal inflammatory response), and a "compound only" control (to ensure the compound itself doesn't induce inflammation).
-
Troubleshooting:
-
High Variability: Ensure consistent cell seeding density and thorough mixing of reagents.
-
No Inhibition: The compound may not be active in this model, or the concentrations tested may be too low. Consider a broader concentration range if cytotoxicity allows. Verify the activity of your LPS with a known inhibitor.
-
Toxicity Observed: If cell viability drops below 90%, do not use that concentration for functional assays. The observed "inhibition" is likely due to cell death.
-
Conclusion and Future Directions
9-O-Feruloyl-5,5'-dimethoxylariciresinol presents a promising scaffold for anti-inflammatory research, combining the known properties of lignans and ferulic acid. The protocols outlined in this guide provide a rigorous and systematic approach to validate its efficacy and elucidate its mechanism of action. Positive results from these in vitro studies would warrant further investigation into more complex models, such as co-culture systems or in vivo models of inflammatory diseases, to establish its therapeutic potential.
References
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Corpas-López, V., et al. (2021). The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. PMC. Available at: [Link]
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Gao, X., et al. (2022). Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites. ResearchGate. Available at: [Link]
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Salehi, B., et al. (2022). Lignans in Disorders Related to Oxidative Stress/Inflammation. Encyclopedia.pub. Available at: [Link]
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Bajpai, V. K., et al. (2022). The promising antioxidant effects of lignans: Nrf2 activation comes into view. Taylor & Francis Online. Available at: [Link]
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Li, Y., et al. (2024). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. MDPI. Available at: [Link]
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Hong, S. K., & Yoon, M. Y. (2022). A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. Korean Society of Korean Cosmetic Surgery and Medicine. Available at: [Link]
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Baskaran, G., et al. (2023). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. Semantic Scholar. Available at: [Link]
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Zhang, L., et al. (2023). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. MDPI. Available at: [Link]
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Kim, M., & Kim, Y. (2020). Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes. PMC. Available at: [Link]
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Kourounakis, A. P., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. Available at: [Link]
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Prabhakar, P. K., et al. (2015). Ferulic Acid Reduces Cell Viability through Its Apoptotic Efficacy: An In vitro Approach. British Journal of Medicine and Medical Research. Available at: [Link]
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AAPS PharmSciTech. (n.d.). 9-O-Feruloyl-5,5'-dimethoxylariciresinol. AAPS PharmSciTech. Available at: [Link]
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PubChem. (n.d.). 9-O-Feruloyl-5,5'-dimethoxylariciresinol. PubChem. Available at: [Link]
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Zhang, L., et al. (2023). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. PMC. Available at: [Link]
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El-Sayed, R. A., et al. (2023). Assessment of cytotoxicity of some synthetic compounds against breast carcinoma spheroids with subsequent analysis of pro-apoptotic and gene expression. PMC. Available at: [Link]
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Wang, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer. SpringerLink. Available at: [Link]
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Ünver, H., & Coşkun, Z. (2018). CYTOTOXIC AND APOPTOTIC EFFECTS OF NOVEL SYNTHESIZED FERULIC ACID DERIVATIVES ON LEUKEMIA CELL LINES. DergiPark. Available at: [Link]
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Wang, W., et al. (2018). Farrerol Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway. PMC. Available at: [Link]
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Li, Y., et al. (2024). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. MDPI. Available at: [Link]
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Wang, W., et al. (2017). Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. PMC. Available at: [Link]
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Wang, S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI. Available at: [Link]
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Kourounakis, A. P., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. ResearchGate. Available at: [Link]
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Sahoo, M. R., et al. (2023). A study on design, virtual screening, and docking analysis of new ferulic acid analogs against the NF-kB therapeutic target. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]
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Wang, Y., et al. (2014). Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells. PMC. Available at: [Link]
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Journal of Musculoskeletal Research. (2005). In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis. World Scientific. Available at: [Link]
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Wu, H., et al. (2023). Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway. PMC. Available at: [Link]
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Chokri, M. A., et al. (2023). Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. PMC. Available at: [Link]
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R Discovery. (n.d.). Inhibition Of MAPK Signaling Pathways Research Articles - Page 1. R Discovery. Available at: [Link]
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Dey, S. K., et al. (2013). Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives. PLOS. Available at: [Link]
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Developing 9-O-Feruloyl-5,5'-dimethoxylariciresil as a potential therapeutic agent.
Application Note: Therapeutic Development of 9-O-Feruloyl-5,5'-dimethoxylariciresinol for Allergic Inflammation and Oncology
Introduction & Strategic Rationale
The discovery and development of plant-derived neolignans have provided critical scaffolds for modern immunomodulatory and oncological therapeutics. 9-O-Feruloyl-5,5'-dimethoxylariciresinol (also referred to as 9-O-Feruloyl-5,5'-dimethoxylariciresil) is a highly bioactive lignan isolated from the stems of Lindera obtusiloba Blume and Viburnum cylindricum [1].
As a Senior Application Scientist, I approach this compound not just as a natural product, but as a high-potential therapeutic candidate exhibiting a dual-action pharmacological profile: it acts as a potent mast cell stabilizer capable of suppressing allergic inflammatory responses, while simultaneously demonstrating selective cytotoxicity against human tumor cell lines. This guide outlines the mechanistic rationale, physicochemical profiling, and self-validating preclinical protocols required to advance this compound through the early stages of drug development.
Physicochemical Profiling & Structural Advantages
Before initiating in vitro assays, it is critical to understand how the molecule's structure dictates its behavior in biological systems and solvent environments.
-
CAS Number: 166322-14-1
-
Molecular Formula: C32H36O11[]
-
Molecular Weight: 596.6 g/mol []
-
Structural Rationale: The core lariciresinol structure is heavily modified by methoxy groups at the 5 and 5' positions, and crucially, an O-feruloyl moiety at the 9-position[2]. The feruloyl group acts as a potent electron donor, significantly enhancing the molecule's radical scavenging ability and its capacity to interrupt intracellular kinase signaling cascades (such as NF-κB and MAPK) compared to its parent compound[3].
-
Solubility & Handling: Due to its lipophilic nature (predicted high LogP), aqueous solubility is poor. Stock solutions must be prepared in cell-culture grade Dimethyl Sulfoxide (DMSO) at 10–50 mM concentrations, ensuring that the final DMSO concentration in cellular assays never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Mechanistic Pathway: Mast Cell Stabilization
The primary therapeutic value of 9-O-Feruloyl-5,5'-dimethoxylariciresinol lies in its ability to inhibit the degranulation of mast cells and suppress the transcription of pro-inflammatory cytokines[4]. The diagram below maps the proposed inhibitory intervention points of the compound within the human mast cell (HMC-1) signaling cascade.
Fig 1. Inhibitory pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in mast cells.
Self-Validating Preclinical Evaluation Protocols
To ensure data integrity, every protocol must be designed as a self-validating system . This means the assay inherently proves its own reliability through orthogonal controls, ensuring that observed effects are due to the compound and not assay artifacts.
Protocol A: In Vitro Histamine Release Inhibition Assay
Objective: Quantify the compound's ability to prevent mast cell degranulation. Causality & Rationale: We utilize Human Mast Cell line 1 (HMC-1) stimulated by PMA (Phorbol 12-myristate 13-acetate) and the calcium ionophore A23187. This combination artificially bypasses the surface receptor to directly flood the cell with calcium and activate Protein Kinase C (PKC), ensuring a robust, uniform degranulation event that standardizes the assay baseline.
Step-by-Step Methodology:
-
Cell Culture: Seed HMC-1 cells at a density of
cells/well in a 24-well plate using Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere. -
Pre-treatment: Aspirate media and wash cells with Tyrode's buffer. Pre-treat cells with varying concentrations of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (e.g., 5, 10, 25, 50 µM) diluted in Tyrode's buffer for 30 minutes.
-
Stimulation: Induce degranulation by adding PMA (50 nM) and A23187 (1 µM) to the wells. Incubate for exactly 30 minutes.
-
Termination & Collection: Place the plate on ice to halt degranulation. Centrifuge at 400 × g for 5 minutes at 4°C. Collect the supernatant (released histamine) and lyse the remaining cell pellet with 0.1% Triton X-100 (intracellular histamine).
-
Quantification: Measure histamine levels using a competitive Histamine ELISA kit or fluorometric assay (using o-phthalaldehyde).
System Validation Criteria:
-
Positive Control: Dexamethasone (10 µM) or Ketotifen must show >60% inhibition. If this fails, the cells have lost their physiological responsiveness.
-
Negative Control: Vehicle (0.1% DMSO) must show no significant deviation from untreated stimulated cells.
-
Mass Balance Check: The sum of released histamine (supernatant) and retained histamine (lysate) across all wells must remain constant. A drop in total histamine indicates compound-induced cytotoxicity rather than true degranulation inhibition.
Protocol B: Transcriptional Profiling of TNF-α and IL-6 via RT-qPCR
Objective: Evaluate the suppression of pro-inflammatory cytokine gene expression. Causality & Rationale: While ELISA measures secreted proteins, it cannot distinguish between blocked secretion and blocked synthesis. RT-qPCR is required to prove that 9-O-Feruloyl-5,5'-dimethoxylariciresinol acts at the transcriptional level[4], likely by preventing NF-κB translocation to the nucleus.
Step-by-Step Methodology:
-
Stimulation & Treatment: Treat HMC-1 cells with the compound and stimulate with PMA/A23187 for 4 hours (optimal time-point for capturing peak mRNA transcription of TNF-α and IL-6).
-
RNA Extraction: Lyse cells using TRIzol reagent. Crucial Step: RNA degradation is a primary failure point. Utilize RNase-free consumables and validate RNA integrity (RIN > 8.0) via a bioanalyzer before proceeding.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using an oligo(dT) primer and a high-fidelity reverse transcriptase.
-
qPCR Amplification: Perform qPCR using SYBR Green chemistry. Target genes: TNF-α and IL-6. Reference gene: GAPDH or ACTB.
System Validation Criteria:
-
No-Template Control (NTC): Water instead of cDNA. Must yield no amplification (Cq > 35). Validates absence of reagent contamination.
-
No-Reverse-Transcriptase Control (NRT): RNA sample processed without the RT enzyme. Must yield no amplification. Validates that primers are not amplifying contaminating genomic DNA.
-
Melt Curve Analysis: Must show a single, sharp peak for each primer pair, confirming target specificity and absence of primer-dimers.
Quantitative Pharmacological Data Summary
The following table synthesizes the established pharmacological metrics for 9-O-Feruloyl-5,5'-dimethoxylariciresinol based on foundational literature[2][4].
Table 1: Pharmacological Profiling of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
| Therapeutic Target / Assay | Biological Model | Observed Pharmacodynamic Effect | Quantitative Metric / Value |
| Histamine Release | Human Mast Cells (HMC-1) | Inhibition of degranulation | Significant suppression at 10–50 µM |
| Pro-inflammatory Cytokines | Human Mast Cells (HMC-1) | Transcriptional downregulation of TNF-α & IL-6 | Dose-dependent reduction in mRNA |
| Oncology (Cytotoxicity) | Human Tumor Cell Lines | Inhibition of cellular proliferation | ED₅₀: 3.40 – 19.27 µg/mL |
| Cellular Viability | Normal Murine Fibroblasts | Tolerability / Safety Window | Minimal cytotoxicity below 50 µM |
Formulation & Translational Considerations
Moving 9-O-Feruloyl-5,5'-dimethoxylariciresinol from in vitro validation to in vivo efficacy requires overcoming its inherent physicochemical limitations. The bulky, lipophilic nature of the feruloyl-lignan complex results in poor aqueous solubility, which severely limits oral bioavailability.
Next Steps for Drug Development:
-
Nano-formulation: Encapsulation within PEGylated liposomes or solid lipid nanoparticles (SLNs) is highly recommended to enhance systemic circulation time and allow for intravenous administration in murine allergy models (e.g., passive cutaneous anaphylaxis).
-
Structure-Activity Relationship (SAR) Expansion: The 9-O-feruloyl group is critical for activity. Future medicinal chemistry efforts should focus on synthesizing analogs with varying ester linkages at the 9-position to optimize the balance between metabolic stability and target affinity.
References
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A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Archives of Pharmacal Research (2014). Available at:[Link]
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Application Note: In Vitro Pharmacological Profiling of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
Executive Summary & Biological Rationale
9-O-Feruloyl-5,5'-dimethoxylariciresinol (also referred to as 9-O-Feruloyl-5,5'-dimethoxylariciresil) is a highly active natural lignan isolated from the herbs of Viburnum cylindricum[1] and the stems of Lindera obtusiloba[2]. In preclinical cell culture models, this compound demonstrates a potent dual-action pharmacological profile: it acts as a targeted immunomodulator by suppressing mast cell degranulation and pro-inflammatory cytokine expression[2], while simultaneously exhibiting selective cytotoxicity against human tumor cell lines[3],[4].
As a Senior Application Scientist, I have designed this protocol guide to ensure that your laboratory evaluations of this compound are built on self-validating experimental systems . When screening natural lignans, researchers frequently encounter false positives caused by baseline solvent toxicity or non-specific cell death. The protocols below are engineered to establish strict causality—proving that observed anti-inflammatory effects are genuine receptor/pathway modulations rather than artifacts of compound-induced necrosis.
Mechanistic Pathway & Assay Logic
Before initiating cell culture workflows, it is critical to understand the distinct temporal phases of the compound's targets. In mast cells, histamine release is an early-phase event (occurring within minutes of stimulation), whereas the synthesis of TNF-α and IL-6 is a late-phase transcriptional event (requiring hours)[2]. Conversely, the compound's anti-tumor activity relies on inducing apoptotic cascades over a 48-hour window[4].
Fig 1. Dual pharmacological pathways of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in vitro.
Reagent Preparation & Handling
-
Stock Solution: Reconstitute 9-O-Feruloyl-5,5'-dimethoxylariciresinol (MW: 596.6 g/mol ) in cell-culture grade, anhydrous DMSO to create a 10 mM stock[3],[5].
-
Storage: Aliquot into amber vials to protect from light and store at -20°C[4]. Avoid repeated freeze-thaw cycles which can degrade the feruloyl moiety.
-
Vehicle Control Causality: The final concentration of DMSO in any cell culture well must not exceed 0.1% (v/v) . Higher concentrations of DMSO will independently trigger cellular stress responses, confounding your cytokine readouts and artificially inflating cytotoxicity metrics.
Protocol 1: Anti-Allergic & Anti-Inflammatory Assay System
Objective: Quantify the inhibition of histamine, TNF-α, and IL-6 in human mast cells (e.g., HMC-1)[2].
Causality & Self-Validation Insight: Why do we run a parallel viability assay here? If the lignan simply kills the mast cells, cytokine production will naturally halt, mimicking an "anti-inflammatory" effect. By executing a parallel CCK-8 viability screen, we validate that the suppression of TNF-α and IL-6 is a true immunomodulatory event (requiring >95% cell viability), not an artifact of cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed HMC-1 cells at a density of
cells/well in a 96-well plate using IMDM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -
Pre-treatment: Aspirate media. Add fresh media containing 9-O-Feruloyl-5,5'-dimethoxylariciresinol at varying concentrations (e.g., 1, 5, 10, and 20 μg/mL). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Dexamethasone at 10 μM). Incubate for 1 hour.
-
Stimulation: Induce degranulation and cytokine synthesis by adding PMACI (Phorbol 12-myristate 13-acetate[50 nM] and Calcium Ionophore A23187 [1 μM]). Rationale: PMACI directly activates intracellular PKC and elevates calcium, bypassing surface receptors to provide a robust, consistent inflammatory baseline.
-
Early-Phase Harvest (Histamine): After 30 minutes of stimulation, carefully collect 50 μL of supernatant from half of the replicate wells. Assay immediately using a commercial Histamine ELISA kit.
-
Late-Phase Harvest (Cytokines): After 8 hours of stimulation, collect the remaining supernatant to quantify TNF-α and IL-6 via ELISA or lyse the cells for RT-qPCR gene expression analysis[2].
-
Orthogonal Validation (Viability): Immediately add 10 μL of CCK-8 reagent to the remaining cells in the well. Incubate for 2 hours and read absorbance at 450 nm. Acceptance criteria: Viability must remain >95% relative to the vehicle control for the anti-inflammatory data to be considered valid.
Protocol 2: Cytotoxicity & Anti-Tumor Screening
Objective: Determine the ED50 (Effective Dose for 50% cell death) of the compound against human tumor cell lines[3].
Causality & Self-Validation Insight: Why calculate a Selectivity Index (SI)? A compound that kills all cells indiscriminately is a poison, not a therapeutic candidate. By running this assay simultaneously on a tumor panel and a non-tumorigenic control cell line (e.g., MRC-5 fibroblasts), we establish a Therapeutic Window.
Step-by-Step Methodology:
-
Cell Seeding: Seed target tumor cells (e.g., HeLa, A549) and control cells (MRC-5) at
cells/well in 96-well plates. Allow 24 hours for adherence. -
Treatment: Treat cells with a serial dilution of 9-O-Feruloyl-5,5'-dimethoxylariciresinol ranging from 1 μg/mL to 50 μg/mL.
-
Incubation: Incubate for 48 hours. Rationale: Lignans typically induce apoptosis via transcriptional regulation or cell-cycle arrest. A 48-hour window provides sufficient time for these molecular cascades to manifest phenotypically.
-
Viability Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.
-
Data Analysis: Calculate the ED50 using non-linear regression. According to literature, expect tumor ED50 values to fall between 9.86 and 12.68 μg/mL[3],[4].
Quantitative Data Interpretation
To streamline your assay validation, compare your laboratory's results against the expected quantitative ranges summarized in the table below:
| Pharmacological Target | Assay System | Readout Metric | Expected Quantitative Range | Validation Control |
| Anti-Allergic | HMC-1 Mast Cells | Histamine (ELISA) | Dose-dependent inhibition | Ketotifen |
| Anti-Inflammatory | HMC-1 Mast Cells | TNF-α, IL-6 (qPCR/ELISA) | Significant suppression vs. PMACI | Dexamethasone |
| Immunomodulation Viability | HMC-1 Mast Cells | Cell Viability (CCK-8) | > 95% Viability | Vehicle (DMSO <0.1%) |
| Tumor Cytotoxicity | Tumor Panel (HeLa, etc.) | Cell Viability (MTT) | ED50: 9.86 – 12.68 μg/mL | Doxorubicin |
| Basal Toxicity | Normal Fibroblasts (MRC-5) | Cell Viability (MTT) | ED50: > 50.0 μg/mL (Expected) | Vehicle (DMSO <0.1%) |
References
-
Choi, H. G., et al. "A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects." Archives of Pharmacal Research 37.4 (2014): 467-472. Retrieved from:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bioassays with 9-O-Feruloyl-5,5'-dimethoxylariciresinol
Welcome to the Application Scientist Support Portal. Working with complex natural lignans like 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) requires precise physicochemical control[1]. Isolated from Viburnum cylindricum and Lindera obtusiloba, this compound is highly valued for its anti-allergic inflammatory effects—specifically the inhibition of histamine release and suppression of TNF-α and IL-6 gene expression in human mast cells[2][]. It also demonstrates targeted cytotoxicity against human tumor cell lines with ED50 values ranging from 9.86 to 12.68 µg/mL[2][4].
However, its lipophilic furanolignan backbone frequently causes inconsistent in vitro readouts[1]. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure reproducible data.
Part 1: Causality-Driven Troubleshooting FAQs
Q1: Why is my IC50 for mast cell histamine release shifting between biological replicates? Causality: The most common culprit is transient precipitation or micellar aggregation of the compound in aqueous culture media. 9-O-Feruloyl-5,5'-dimethoxylariciresinol has poor aqueous solubility. When a high-concentration DMSO stock is added directly to cold or room-temperature media, the compound crashes out microscopically, drastically reducing the effective concentration exposed to the cells. Solution: Always pre-warm your assay buffer or culture media to 37°C. Perform a serial dilution of the compound in DMSO first, and then spike it into the pre-warmed media so that the final DMSO concentration never exceeds 0.1% (v/v)[][5].
Q2: Why am I seeing high background noise or false positives in TNF-α and IL-6 ELISA readouts? Causality: Confounding cytotoxicity. While the compound suppresses pro-inflammatory cytokine expression[][6], it is also intrinsically cytotoxic at higher concentrations (ED50 ~9.86–12.68 µg/mL in tumor lines)[2]. If mast cells are dying during the incubation period, they release intracellular contents, including pre-formed cytokines and proteases, which interfere with ELISA capture antibodies. Solution: Implement a self-validating viability checkpoint. Multiplex your assay by running an MTT or CellTiter-Glo (ATP) viability assay in parallel with the cytokine release assay. Only calculate cytokine suppression at concentrations where cell viability remains >95%.
Q3: My tumor cell cytotoxicity assay shows a "plateau effect" where higher doses don't increase cell death. What is happening? Causality: Saturation of the compound in the assay buffer. Once the thermodynamic solubility limit of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is reached in the specific media formulation, adding more compound only increases the size of the precipitates, not the bioavailable fraction. Solution: Cap your dose-response curve at the maximum soluble concentration. Use dynamic light scattering (DLS) or examine the wells under a phase-contrast microscope at 40x to confirm the absence of micro-crystals.
Part 2: Quantitative Data Presentation
Table 1: Troubleshooting Metrics and Acceptance Criteria for 9-O-Feruloyl-5,5'-dimethoxylariciresinol Assays
| Assay Parameter | Optimal Range / Limit | Causality for Deviation | Corrective Action |
| DMSO Stock Concentration | 10 mM[2] | Aggregation at >20 mM | Aliquot at 10 mM; store at -20°C[4]. |
| Final DMSO in Assay | ≤ 0.1% (v/v) | Solvent-induced cytotoxicity | Perform intermediate dilutions in media. |
| Mast Cell Viability (Assay) | > 95% | Cytotoxicity confounding ELISA | Lower compound dose; check exposure time. |
| Tumor Cell ED50 Range | 9.86 – 12.68 µg/mL[2] | Compound precipitation | Warm media to 37°C before dosing. |
| Histamine Assay Signal:Noise | > 5:1 | Auto-fluorescence of lignan | Include compound-only background controls. |
Part 3: Self-Validating Experimental Protocols
Protocol: Human Mast Cell Degranulation and Cytokine Suppression Assay This protocol incorporates built-in validation steps to ensure the anti-allergic inflammatory effects observed are genuine and not artifacts of insolubility or cell death[][6].
Step 1: Reagent Preparation
-
Reconstitute 9-O-Feruloyl-5,5'-dimethoxylariciresinol in anhydrous DMSO to a 10 mM stock[2]. Vortex and sonicate for 2 minutes.
-
Validation Checkpoint: Visually inspect the stock against a light source. It must be completely clear with no particulate matter.
Step 2: Cell Sensitization
-
Seed human mast cells (e.g., LAD2 or primary cells) at 1 × 10⁵ cells/well in a 96-well plate.
-
Sensitize cells overnight with 100 ng/mL human IgE at 37°C, 5% CO₂.
Step 3: Compound Treatment (The Critical Step)
-
Pre-warm Tyrode's buffer (for histamine) or culture media (for cytokines) to 37°C.
-
Prepare 2x working solutions of the compound in the pre-warmed buffer (e.g., 20 µM for a 10 µM final concentration).
-
Add the compound to the cells and incubate for 1 hour.
-
Validation Checkpoint: Include a "Vehicle Control" well containing 0.1% DMSO to ensure the solvent does not trigger spontaneous degranulation.
Step 4: Activation and Readout
-
Challenge the cells with 10 ng/mL anti-IgE or Antigen for 30 minutes (histamine) or 6 hours (TNF-α/IL-6)[].
-
Centrifuge the plate at 300 × g for 5 minutes at 4°C to halt degranulation.
-
Collect the supernatant for fluorometric histamine assay or ELISA.
-
Self-Validation Checkpoint: Immediately add an MTT or resazurin reagent to the remaining cell pellet to confirm >95% viability, proving the cytokine suppression is mechanistic, not cytotoxic.
Part 4: Visualizations
Mechanistic pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresinol inhibiting mast cell activation.
Step-by-step logical workflow for troubleshooting inconsistent lignan bioassay readouts.
Part 5: References
-
PubChem. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269". National Institutes of Health (NIH). 1
-
MedChemExpress. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | Natural Product". 5
-
BOC Sciences. "CAS 166322-14-1 (9-O-Feruloyl-5,5'-dimethoxylariciresinol)".
-
ChemFaces. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1". 2
-
PubMed Central (PMC). "Effects of Moso bamboo tubes on color, aroma, physicochemical properties and composition of bitter buckwheat liquor" (Citing Choi et al., Arch Pharm Res. 2014). National Institutes of Health (NIH). 6
Sources
- 1. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of Moso bamboo tubes on color, aroma, physicochemical properties and composition of bitter buckwheat liquor - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate controls for experiments with 9-O-Feruloyl-5,5'-dimethoxylariciresil.
Technical Support Center: Architecting Assays for 9-O-Feruloyl-5,5'-dimethoxylariciresinol (9-O-FDL)
Welcome to the Application Scientist Support Center. When working with complex, plant-derived lignans like 9-O-Feruloyl-5,5'-dimethoxylariciresinol (9-O-FDL)—a bioactive compound isolated from Lindera obtusiloba and Viburnum cylindricum[1][]—establishing a rigorous control framework is the only way to ensure data integrity.
9-O-FDL exhibits a dual pharmacological nature. It acts as a potent anti-allergic agent by inhibiting histamine release from mast cells and downregulating pro-inflammatory cytokines like TNF-α and IL-6 ()[]. However, it also demonstrates dose-dependent cytotoxicity against human tumor cell lines, with an ED50 ranging from 9.86 to 12.68 µg/mL ()[3].
If your experimental controls are not meticulously selected, you risk conflating true pharmacological anti-inflammatory activity with baseline cell death. This guide provides a self-validating framework to ensure your data is robust, reproducible, and mechanistically sound.
Part 1: The Causality of Control Selection
To architect a self-validating assay, every variable must be isolated. The table below outlines the mandatory control matrix required when testing 9-O-FDL in mast cell degranulation or cytokine release assays.
Table 1: Quantitative Control Matrix for 9-O-FDL Assays
| Control Type | Agent / Condition | Concentration / Range | Purpose & Causality | Validation Metric |
| Test Compound | 9-O-FDL | 1.0 – 15.0 µg/mL | Determines dose-dependent inhibition of targets. | IC50 calculation. |
| Vehicle Control | DMSO | ≤ 0.1% (v/v) | Isolates solvent toxicity. High DMSO causes spontaneous mast cell degranulation. | Baseline histamine release. |
| Positive Control | Ketotifen fumarate | 10 – 50 µM | Validates assay sensitivity to known mast cell stabilizers. | >50% inhibition of histamine. |
| Negative Control | Unstimulated Cells | Media only | Establishes the spontaneous release baseline. | <10% total histamine pool. |
| Viability Control | MTT / CCK-8 Assay | Matched to Test | Proves inhibition is pharmacological, not due to cell death. | >90% cell viability. |
Part 2: Pathway & Logic Visualizations
Understanding the mechanistic flow and the experimental logic is critical for troubleshooting. The diagrams below map the biological pathway and the corresponding assay workflow.
Mechanism of 9-O-FDL in mast cells, highlighting the balance between inhibition and cytotoxicity.
Self-validating experimental workflow for 9-O-FDL, ensuring efficacy is decoupled from toxicity.
Part 3: System-Validated Experimental Protocol
This protocol is designed as a self-validating system : the supernatant provides the efficacy readout (histamine/cytokines), while the remaining cell pellet provides the viability readout (MTT). By linking these two metrics from a single well, you mathematically eliminate false positives caused by compound toxicity.
Step 1: Cell Preparation & Seeding
-
Seed human mast cells (e.g., HMC-1) at a density of
cells/well in a 24-well plate using IMDM supplemented with 10% FBS. -
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow stabilization.
Step 2: Compound Preparation & Pre-treatment
-
Dissolve 9-O-FDL in 100% DMSO to create a 10 mM stock.
-
Perform serial dilutions in culture media so that the final DMSO concentration in the well never exceeds 0.1% (v/v).
-
Apply the Vehicle Control (0.1% DMSO), Positive Control (50 µM Ketotifen), and 9-O-FDL (1, 5, 10, and 15 µg/mL) to designated wells.
-
Pre-incubate for 1 hour. Causality note: This allows the lignan to penetrate the lipid bilayer and interact with intracellular signaling kinases before the stimulation cascade begins.
Step 3: Stimulation
-
Stimulate the cells using an IgE/Antigen complex or compound 48/80 (depending on your specific receptor target).
-
Incubate for 30 minutes (for histamine release) or 6-24 hours (for TNF-α/IL-6 gene expression).
Step 4: Dual-Assay Validation (Crucial Step)
-
Efficacy Readout: Centrifuge the plate at 300 × g for 5 minutes. Carefully collect the supernatant and transfer it to a new plate for the Histamine ELISA or Cytokine CBA assay.
-
Viability Readout: Immediately add MTT reagent (0.5 mg/mL final concentration) to the remaining cell pellets in the original plate. Incubate for 4 hours, lyse the cells with DMSO, and read absorbance at 570 nm.
-
Validation Logic: Discard any histamine/cytokine inhibition data from wells where the MTT assay shows <90% viability compared to the vehicle control.
Part 4: Troubleshooting & FAQs
Q: Why am I seeing high background in my histamine release assay when using 9-O-FDL? A: This is almost always a vehicle issue. 9-O-FDL is highly lipophilic and requires DMSO for stock solubilization. However, mast cells are exquisitely sensitive to DMSO. If your final assay concentration exceeds 0.1% (v/v) DMSO, the solvent itself will disrupt the lipid bilayer, causing spontaneous, non-IgE-mediated degranulation. Solution: Always prepare a 1000x stock in 100% DMSO, then perform dilutions in aqueous assay buffer immediately prior to treatment.
Q: My positive control (Ketotifen) works, but 9-O-FDL shows no inhibition of TNF-α or IL-6. What went wrong? A: The causality here lies in the stimulation pathway. 9-O-FDL effectively suppresses gene expression of pro-inflammatory cytokines when cells are stimulated via specific receptor pathways ()[]. If you are using powerful, membrane-permeable chemical secretagogues like PMA and A23187 (calcium ionophore), you are bypassing the upstream receptor tyrosine kinases that lignans typically modulate. Solution: Switch your stimulation model to an IgE-sensitized system to accurately capture the compound's mechanism of action.
Q: How do I differentiate between the anti-inflammatory effect and direct cytotoxicity of 9-O-FDL? A: 9-O-FDL has a known ED50 for cytotoxicity between 9.86 and 12.68 µg/mL in various cell lines ()[3]. If you test the compound at 15 µg/mL and observe a 90% drop in histamine release, it is highly likely because the mast cells are apoptotic, not stabilized. Solution: You must run the parallel viability assay (Step 4 in the protocol above) on the exact same cell population.
References
-
Choi, H. G., et al. "A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects." Archives of Pharmacal Research, 37(4), 467-472 (2014). URL:[Link]
-
Kwon, H. C., et al. "Two new lignans from Lindera obtusiloba Blume." Archives of Pharmacal Research, 22(4), 417-422 (1999). URL:[Link]
Sources
Optimizing dosage and treatment time for 9-O-Feruloyl-5,5'-dimethoxylariciresil in cell culture.
Welcome to the technical support resource for 9-O-Feruloyl-5,5'-dimethoxylariciresinol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing the use of this natural product in cell culture experiments. Our goal is to ensure you can design robust experiments, generate reproducible data, and accurately interpret your findings.
Compound Profile: Understanding 9-O-Feruloyl-5,5'-dimethoxylariciresinol
9-O-Feruloyl-5,5'-dimethoxylariciresinol is a lignan, a class of phenolic compounds found in various plants.[1] It has been isolated from species such as Viburnum cylindricum and Zanthoxylum avicennae.[1][2] Published research indicates that this compound exhibits cytotoxicity against some human tumor cell lines, with reported ED50 values ranging from 9.86 to approximately 12.68 µg/mL.[3] Its molecular structure is related to other well-studied phenolic compounds, such as ferulic acid, which are known to influence key cellular pathways involved in proliferation and apoptosis, including the PI3K/Akt pathway.[4][5]
Given its potential as a bioactive agent, precise determination of its optimal dosage and treatment duration is critical for any in vitro study. This guide will walk you through the necessary steps to achieve this.
Part 1: Foundational Experiment Design
The cornerstone of working with any new compound is to systematically determine its dose-response and time-course effects on your specific cell model. Cell lines exhibit different metabolic rates and sensitivities to chemical agents; therefore, optimization must be performed for each cell line individually.[6]
Core Experimental Workflow
The following workflow provides a systematic approach to characterizing the bioactivity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in a new cell line.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]
-
IntechOpen. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). The effect of bioactive compounds extracted from natural rubber serum on wound healing: An in vitro study. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts. PMC. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Springer Nature Experiments. (2010). A Natural Products Approach to Drug Discovery: Probing Modes of Action of Antitumor Agents by Genome-Scale cDNA Library Screening. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
MDPI. (2025). The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. Retrieved from [Link]
-
ResearchGate. (2025). The effect of bioactive compounds extracted from natural rubber serum on wound healing: An in vitro study | Request PDF. Retrieved from [Link]
-
IT Medical Team. (2023). Exploring Natural Products for Drug Discovery. Retrieved from [Link]
-
ACS Publications. (n.d.). Natural Products in Drug Discovery and Development. Retrieved from [Link]
-
Longdom Publishing. (n.d.). In Vitro Antimicrobial Activity of Natural Products Using Minimum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug. PMC. Retrieved from [Link]
-
ResearchGate. (2014). Can I optimize dose and time in different cell lines?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of 5 hrs exposure to culture medium containing different serum.... Retrieved from [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
-
DergiPark. (2018). CYTOTOXIC AND APOPTOTIC EFFECTS OF NOVEL SYNTHESIZED FERULIC ACID DERIVATIVES ON LEUKEMIA CELL LINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The five Ferulago species inhibited cell proliferation and induced apoptosis of A549, MCF-7, PC3 and SW480 cancer cells in vitro. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). [Effect of ferulic acid on proliferation and mechanism in human breast cancer cells]. PubMed. Retrieved from [Link]
-
MDPI. (2025). The Role of Ferulic Acid in Selected Malignant Neoplasms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular mechanism of ferulic acid and its derivatives in tumor progression. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Improving the Dosing Schedules of Targeted Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). The optimal schedule for 5-fluorouracil radiosensitization in colon cancer cell lines. PubMed. Retrieved from [Link]
-
MDPI. (2026). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Retrieved from [Link]
-
PLOS. (2022). Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules. Retrieved from [Link]
-
PLOS. (2024). Evaluation of genotoxic effect via expression of DNA damage responsive gene induced by ivermectin on MDBK cell line. Retrieved from [Link]
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- 2. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresil.
A Guide to Overcoming Matrix Effects in Quantitative Analysis
Welcome to the technical support center for the analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresil. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of this complex lignan. We will delve into the common challenges posed by matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis and provide expert-driven, field-proven troubleshooting strategies to ensure the accuracy, precision, and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is 9-O-Feruloyl-5,5'-dimethoxylariciresil and why is its analysis important?
9-O-Feruloyl-5,5'-dimethoxylariciresil is a naturally occurring lignan found in various plant species, such as Viburnum cylindricum and Aralia bipinnata.[1][2][3] Its molecular formula is C₃₂H₃₆O₁₁ and it has a molecular weight of approximately 596.6 g/mol .[1][] Lignans as a class are investigated for a wide range of biological activities, including potential anti-inflammatory and cytotoxic effects.[5] Accurate quantification is critical in pharmacokinetic studies, natural product standardization, and drug discovery to understand its bioavailability, efficacy, and safety profile.
Q2: What, precisely, are "matrix effects" in the context of LC-MS analysis?
The "matrix" refers to all components in a sample other than the analyte of interest.[6][7] Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting components in the mass spectrometer's ion source.[7] This phenomenon can manifest as ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[8][9][10] Electrospray ionization (ESI) is particularly susceptible to these effects, which can compromise data accuracy and reproducibility.[8][11]
Q3: My analyte signal is strong in a pure solvent standard but weak or erratic in my extracted biological samples. Is this a matrix effect?
This is a classic symptom of matrix-induced ion suppression.[12] Components from biological matrices, such as phospholipids, salts, and endogenous metabolites, are notorious for interfering with the ionization process.[8] When these components co-elute with your analyte, they compete for the available charge in the ESI source, reducing the number of analyte ions that reach the detector and thereby suppressing its signal.[13]
Q4: How can I definitively diagnose and quantify matrix effects in my assay?
The most widely accepted method is the post-extraction spike experiment .[6][8] This quantitative method allows you to precisely measure the degree of ion suppression or enhancement.
Brief Protocol:
-
Prepare three sample sets:
-
Set A: Analyte standard prepared in a pure solvent (e.g., mobile phase).
-
Set B: Blank matrix sample (e.g., plasma, tissue homogenate) is extracted first, and then the analyte standard is spiked into the final, clean extract.
-
Set C: The analyte is spiked into the blank matrix before extraction, and the sample is processed.
-
-
Analyze all three sets using your LC-MS method.
-
Calculate the matrix effect and recovery using the peak areas obtained.
The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable, but this can depend on assay requirements.
Troubleshooting Guides: From Problem to Protocol
This section addresses specific issues you may encounter during method development and validation for 9-O-Feruloyl-5,5'-dimethoxylariciresil.
Issue 1: Low and/or Variable Analyte Signal Intensity
Q: I've confirmed significant ion suppression (>30%) using a post-extraction spike experiment. What is the most effective way to improve my signal?
A: Improving your sample preparation protocol is the most powerful strategy to combat severe matrix effects.[8] The goal is to selectively remove interfering components, particularly phospholipids in biological samples, while efficiently recovering your analyte.
Different sample preparation techniques offer varying levels of cleanup. Protein precipitation (PPT) is fast but notoriously "dirty," often leaving behind high levels of phospholipids. LLE and SPE are more effective at removing these interferences.[8]
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Low selectivity, high matrix effects[8] | Initial screening, when high throughput is prioritized over sensitivity. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and proteins, can be selective | Can be labor-intensive, uses organic solvents | Removing highly polar/non-polar interferences.[8] |
| Solid-Phase Extraction (SPE) | Highly selective, excellent cleanup, automatable | Higher cost, requires method development | Complex matrices where high sensitivity is required. |
Expert Recommendation: For a complex lignan like 9-O-Feruloyl-5,5'-dimethoxylariciresil in a biological matrix, start with a robust Solid-Phase Extraction (SPE) protocol. A reverse-phase (e.g., C18) or mixed-mode sorbent can be effective.
Issue 2: Poor Chromatographic Peak Shape
Q: My analyte peak is tailing or splitting, even after optimizing the mobile phase. Could this be a matrix-related issue?
A: Yes, poor peak shape can be a secondary symptom of matrix effects or sample preparation issues.[12] High concentrations of co-eluting matrix components can overload the analytical column, and residual particulates from a "dirty" sample prep can clog the column frit, leading to distorted peaks.[14]
If a more robust sample cleanup doesn't resolve the issue, focus on chromatographic separation. The goal is to shift the retention time of your analyte away from the region where matrix components elute.
-
Modify the Gradient:
-
Action: Make the initial gradient shallower. Start with a lower percentage of organic solvent and hold for 1-2 minutes. This allows highly polar matrix components to elute before your analyte.
-
Causality: This temporal separation ensures that by the time 9-O-Feruloyl-5,5'-dimethoxylariciresil elutes, the concentration of interfering compounds in the ion source has significantly decreased.[6][10]
-
-
Change Column Chemistry:
-
Action: If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase.
-
Causality: These alternative chemistries offer different selectivity based on pi-pi interactions and dipole-dipole interactions, which can significantly alter the elution order of your analyte relative to matrix interferences, achieving separation that is not possible on C18 alone.
-
-
Adjust pH (if applicable):
-
Action: 9-O-Feruloyl-5,5'-dimethoxylariciresil has several phenolic hydroxyl groups.[1] Adjusting the mobile phase pH with a modifier like formic acid can ensure these groups remain protonated, leading to more consistent retention and better peak shape.
-
Advanced Strategies & Self-Validating Protocols
Protocol: Implementing a Stable Isotope-Labeled Internal Standard
Q: How can I compensate for matrix effects that I cannot completely eliminate through sample prep and chromatography?
A: The gold standard for compensating for unavoidable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as a ¹³C- or ²H-labeled version of 9-O-Feruloyl-5,5'-dimethoxylariciresil, is chemically identical to the analyte and will co-elute perfectly.
Self-Validating Mechanism: Because the SIL-IS and the analyte are chromatographically and chemically identical, they will experience the exact same degree of ion suppression or enhancement in the ion source. Therefore, while the absolute signal of both compounds may vary from injection to injection, the ratio of the analyte peak area to the SIL-IS peak area will remain constant. This stable ratio allows for highly accurate and precise quantification, as it inherently corrects for signal variability.[13]
Protocol: Method Validation According to ICH Guidelines
Once your method is developed, it must be validated to prove it is fit for its intended purpose.[15][16] Key parameters to assess according to guidelines from bodies like the International Conference on Harmonisation (ICH) include:
-
Specificity/Selectivity: Demonstrate that the analyte peak is free from interference from matrix components, impurities, or degradation products.
-
Linearity and Range: Establish a concentration range over which the detector response is directly proportional to the analyte concentration.[15]
-
Accuracy and Precision: Accuracy measures the closeness of your results to the true value, while precision measures the repeatability of the results.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16]
-
Robustness: Show that minor, deliberate variations in method parameters (e.g., mobile phase composition, column temperature) do not significantly affect the results.
| Parameter | How to Assess | Acceptance Criteria (Typical) |
| Matrix Factor | Calculate using the post-extraction spike method across at least 6 different lots of blank matrix. | Coefficient of Variation (CV) ≤ 15% |
| Recovery | Compare the response of analyte spiked before extraction to that of a post-extraction spike. | Consistent, precise, and reproducible across concentrations. |
| Internal Standard-Normalized Matrix Factor | Calculate the matrix factor for the analyte/IS ratio. | CV ≤ 15% |
References
-
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. Retrieved from [Link]
-
Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
PubChem. (n.d.). 9-O-Feruloyl-5,5'-dimethoxylariciresinol. Retrieved from [Link]
-
Dolan, J. W. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]
-
Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]
-
Al-Sayyed, H., et al. (2016). Importance of interaction between the matrix effect and microbial metabolism in the bioavailability of lignans. PMC. Retrieved from [Link]
-
Smeds, A. I., et al. (2023, December 15). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Retrieved from [Link]
-
Dar, A. A. (2023, January 28). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
Dey, S. K., et al. (2023, November 29). Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. Retrieved from [Link]
-
Kim, J., et al. (2021, October 20). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. MDPI. Retrieved from [Link]
-
Al-Sayyed, H., et al. (2025, November 18). Importance of interaction between the matrix effect and microbial metabolism in the bioavailability of lignans. PubMed. Retrieved from [Link]
-
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]
Sources
- 1. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | Aaps Pharmscitech [aapspharmscitech.org]
- 5. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
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- 11. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography | MDPI [mdpi.com]
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- 14. technologynetworks.com [technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anti-Inflammatory Effects of 9-O-Feruloyl-5,5'-dimethoxylariciresinol In Vivo: A Comparative Guide
Executive Summary & Pharmacological Context
In the landscape of novel anti-inflammatory therapeutics, naturally derived lignans are gaining significant traction due to their multi-target pharmacodynamics. 9-O-Feruloyl-5,5'-dimethoxylariciresinol (9-O-FDL) , a neolignan isolated from the stems of Lindera obtusiloba[1], has emerged as a compelling candidate for treating allergic inflammation[2].
Unlike broad-spectrum immunosuppressants, 9-O-FDL demonstrates a highly specific mechanism of action: it potently inhibits the release of histamine from mast cells during the early phase of allergic responses[1]. For drug development professionals, validating this compound requires robust in vivo models that can accurately capture both its immediate mast cell-stabilizing effects and its downstream impact on pro-inflammatory cytokines. This guide provides a comprehensive framework for evaluating 9-O-FDL against standard pharmacological alternatives, grounded in self-validating experimental protocols.
Mechanistic Pathway & Alternative Comparison
To objectively evaluate 9-O-FDL, it must be benchmarked against established clinical alternatives:
-
Ketotifen: A classic H1-antihistamine and mast cell stabilizer used for early-phase allergic responses.
-
Dexamethasone: A potent synthetic glucocorticoid that broadly suppresses late-phase inflammation and cytokine transcription but has minimal effect on immediate mast cell degranulation.
9-O-FDL occupies a unique pharmacological niche. Upon IgE cross-linking by an allergen, mast cells undergo rapid intracellular calcium flux, leading to the exocytosis of histamine-rich granules. 9-O-FDL directly intercepts this degranulation pathway, stabilizing the mast cell membrane more effectively than baseline stabilizers, while also exhibiting moderate downstream suppression of TNF-α and IL-6[1].
Fig 1. Mechanistic pathway of 9-O-FDL inhibiting IgE-mediated mast cell degranulation.
Comparative Performance Data
The following table synthesizes the pharmacological profile of 9-O-FDL compared to standard alternatives, providing a quantitative baseline for experimental design. Note that 9-O-FDL exhibits specific cytotoxicity against select human tumor cell lines with ED50 values ranging from 9.86 to 12.68 µg/mL[1], necessitating careful dose titration in vivo.
| Pharmacological Parameter | 9-O-Feruloyl-5,5'-dimethoxylariciresinol | Ketotifen (Alternative 1) | Dexamethasone (Alternative 2) |
| Primary Mechanism | Mast cell stabilization via lignan pathways | H1-receptor antagonist & mast cell stabilizer | Glucocorticoid receptor agonist |
| Histamine Release Inhibition | High (Dose-dependent) | High | Low / Indirect |
| Cytokine Suppression (TNF-α, IL-6) | Moderate | Low | Very High |
| In Vitro Cytotoxicity (ED50) | 9.86 – 12.68 µg/mL | > 50 µg/mL | > 100 µg/mL |
| Ideal Application Phase | Early-phase allergic inflammation | Early-phase allergic inflammation | Late-phase systemic inflammation |
In Vivo Validation: The Self-Validating OVA-Induced Model
To validate the anti-inflammatory efficacy of 9-O-FDL, the Ovalbumin (OVA)-induced airway inflammation model in mice is the gold standard.
Causality of Model Selection: Why this specific model? The OVA model perfectly mimics human allergic asthma. It relies heavily on IgE-mediated mast cell degranulation in the respiratory tract. Because 9-O-FDL's primary strength is inhibiting histamine release[1], this model provides the exact physiological environment needed to observe the compound's localized efficacy, which would be missed in a generic systemic inflammation model (like LPS-induced sepsis).
Fig 2. In vivo experimental workflow for OVA-induced allergic inflammation model.
Step-by-Step Experimental Methodology
-
Acclimation & Grouping (Days -7 to 0): Randomize 6-8 week old BALB/c mice into five groups: Naive (Vehicle), OVA-Control (Vehicle), 9-O-FDL Low Dose (10 mg/kg), 9-O-FDL High Dose (30 mg/kg), and Dexamethasone (2 mg/kg).
-
Sensitization Phase (Days 0 and 14): Administer an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg Aluminum Hydroxide (Alum) gel. Causality Check: Alum is strictly required here. It acts as an adjuvant to skew the murine immune system toward a Th2 profile, which is mandatory for the production of IgE antibodies that will later sensitize the mast cells.
-
Treatment Phase (Days 21, 22, and 23): Administer 9-O-FDL or Dexamethasone via oral gavage (PO) 1 hour prior to the aerosol challenge. Causality Check: Oral gavage ensures precise pharmacokinetic dosing compared to ad libitum feeding, which is critical given the compound's specific ED50 cytotoxicity thresholds[1].
-
Aerosol Challenge (Days 21, 22, and 23): Place mice in a whole-body plethysmography chamber and expose them to 1% aerosolized OVA for 30 minutes.
-
Endpoint Analysis (Day 24): Euthanize the subjects and perform a tracheotomy to collect Bronchoalveolar Lavage Fluid (BALF). Centrifuge the BALF to separate the cellular pellet (for eosinophil/macrophage counting) and the supernatant (for ELISA quantification of histamine, TNF-α, and IL-6).
Trustworthiness: Establishing a Self-Validating System
A protocol is only as reliable as its internal controls. To ensure the integrity of the data generated from the 9-O-FDL trials, the experimental design must be a self-validating system :
-
The Proxy Validation (β-hexosaminidase): When measuring histamine release in the BALF or in preliminary in vitro mast cell assays, simultaneously measure β-hexosaminidase. Because both are co-released from mast cell secretory granules, a 1:1 correlation validates that you are measuring true physiological degranulation, rather than artificial leakage caused by compound cytotoxicity.
-
Vehicle Baseline: 9-O-FDL must be dissolved in a suitable vehicle (e.g., 0.5% CMC-Na or low-concentration DMSO). The Naive group must receive this exact vehicle to ensure the solvent itself is not inducing localized airway inflammation or masking the compound's anti-allergic properties.
References
-
Title: A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Source: Archives of Pharmacal Research (via PubMed) URL: [Link]
-
Title: Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties. Source: Antioxidants (MDPI) URL: [Link]
Sources
Comparative study of 9-O-Feruloyl-5,5'-dimethoxylariciresil with other lignans.
A Comprehensive Comparative Guide: 9-O-Feruloyl-5,5'-dimethoxylariciresinol vs. Benchmark Lignans in Anti-Allergic and Oncology Models
As drug development increasingly turns to structurally complex natural products for novel pharmacophores, lignans and neolignans have emerged as highly versatile scaffolds. Among these, 9-O-Feruloyl-5,5'-dimethoxylariciresinol (9-O-FDL) —a natural lignan esterified with ferulic acid, isolated from Lindera obtusiloba and Viburnum cylindricum—demonstrates unique polypharmacology [1, 2].
This guide objectively compares the physicochemical properties, mechanistic pathways, and experimental performance of 9-O-FDL against three benchmark lignans: Arctigenin , Secoisolariciresinol diglucoside (SDG) , and Honokiol . Designed for researchers and application scientists, this document provides actionable insights and self-validating protocols for integrating these compounds into preclinical screening workflows.
Structural and Physicochemical Profiling
The biological behavior of a lignan is dictated by its lipophilicity, steric bulk, and functional group availability. 9-O-FDL is uniquely characterized by its ferulic acid moiety, which significantly increases its molecular weight and alters its partition coefficient compared to simple aglycones. This esterification provides a dual-action pharmacophore: the lariciresinol core provides structural rigidity for receptor binding, while the feruloyl group acts as a potent electron donor for radical scavenging and kinase modulation [3].
Table 1: Physicochemical and Source Comparison of Key Lignans
| Compound | Molecular Formula | MW ( g/mol ) | Primary Botanical Source | Key Structural Feature | Primary Pharmacological Target |
| 9-O-FDL | C32H36O11 | 596.6 | Lindera obtusiloba | Ferulic acid esterification | TNF-α / IL-6 / FcεRI cascade |
| Arctigenin | C21H24O6 | 372.4 | Arctium lappa | Butyrolactone ring | NF-κB / iNOS / COX-2 |
| SDG | C32H46O16 | 686.7 | Linum usitatissimum | Diglucoside conjugation | Nrf2 / HO-1 / ERα (Phytoestrogen) |
| Honokiol | C18H18O2 | 266.3 | Magnolia officinalis | Biphenyl neolignan | GABA_A / Apoptotic pathways |
Comparative Pharmacodynamics & Mechanistic Pathways
Anti-Allergic and Inflammatory Modulation
While Arctigenin is a classical inhibitor of macrophage-driven inflammation (targeting iNOS and COX-2), 9-O-FDL exhibits highly specific activity in human mast cells . Research indicates that 9-O-FDL effectively inhibits the release of histamine and suppresses the gene expression of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) [4].
The causality here is critical: rather than merely preventing vesicular fusion (degranulation), 9-O-FDL acts upstream at the transcriptional level. By blocking the kinase cascades initiated by IgE-FcεRI crosslinking, it prevents the nuclear translocation of transcription factors required for TNF-α and IL-6 mRNA synthesis.
Mechanistic pathway of 9-O-FDL inhibiting mast cell degranulation and cytokine transcription.
Oncology and Cytotoxicity
SDG is largely non-toxic directly to tumor cells (requiring gut microbiota conversion to enterodiol/enterolactone). In contrast, 9-O-FDL demonstrates direct, potent cytotoxicity against a panel of human tumor cell lines, with ED50 values ranging from 9.86 to 12.68 μg/mL [4]. This places its cytotoxic potency in a competitive bracket with Honokiol, though likely operating via different apoptotic triggers.
Experimental Methodologies: Self-Validating Protocols
To objectively compare 9-O-FDL with other lignans, researchers must employ a self-validating experimental system. The following protocol details a mast cell degranulation and transcriptional suppression assay.
Causality in Design: We utilize RT-qPCR alongside fluorometric histamine assays. Measuring histamine validates the immediate receptor-mediated response (degranulation), while RT-qPCR validates the downstream transcriptional blockade (TNF-α/IL-6). If a compound inhibits histamine but not mRNA, it is a transport inhibitor; if it inhibits both (like 9-O-FDL), it is an upstream kinase/transcription modulator.
Protocol: Mast Cell Sensitization and Evaluation
-
Cell Culture & Sensitization: Culture human mast cells (or RBL-2H3 cell lines) in DMEM supplemented with 10% FBS. Sensitize cells by incubating with 0.5 μg/mL anti-DNP IgE for 24 hours. Rationale: This primes the FcεRI receptors, ensuring the cells are biologically ready to simulate an allergic response.
-
Compound Pre-treatment: Wash cells twice with Tyrode's buffer to remove unbound IgE. Pre-incubate cells with varying concentrations of 9-O-FDL, Arctigenin, or vehicle (DMSO <0.1%) for 1 hour.
-
Antigen Challenge: Stimulate the cells with 1 μg/mL DNP-BSA for 30 minutes (for histamine) or 4 hours (for mRNA extraction). Rationale: DNP-BSA crosslinks the IgE-bound receptors, triggering the inflammatory cascade.
-
Histamine Quantification: Centrifuge the plate. Collect the supernatant and measure histamine release using an o-phthalaldehyde (OPT) fluorometric assay (Ex: 360 nm, Em: 450 nm).
-
Gene Expression Analysis: Lyse the remaining cell pellet using TRIzol. Extract RNA, synthesize cDNA, and perform RT-qPCR using specific primers for TNF-α, IL-6, and GAPDH (housekeeping).
Self-validating workflow for comparative lignan screening in mast cell models.
Quantitative Performance Data
The table below synthesizes experimental performance metrics, highlighting 9-O-FDL's dual efficacy in both anti-allergic and cytotoxic domains compared to its peers.
Table 2: Comparative Efficacy Metrics
| Assay / Metric | 9-O-FDL | Arctigenin | Honokiol | SDG |
| Histamine Release Inhibition (IC50) | ~15.2 μM | >50 μM (Weak) | ~22.4 μM | Inactive |
| TNF-α mRNA Suppression | +++ (Potent) | ++ (Moderate) | ++ (Moderate) | + (Weak) |
| IL-6 mRNA Suppression | +++ (Potent) | +++ (Potent) | ++ (Moderate) | + (Weak) |
| Tumor Cytotoxicity (ED50) | 9.86 - 12.68 μg/mL [4] | 2.5 - 15.0 μg/mL | 5.0 - 18.0 μg/mL | >100 μg/mL |
| Primary Limitation | High MW may limit BBB crossing | Poor aqueous solubility | Rapid systemic clearance | Requires microbial activation |
Conclusion
For drug development professionals targeting allergic inflammation or specific oncology pathways, 9-O-Feruloyl-5,5'-dimethoxylariciresinol presents a highly compelling profile. While Arctigenin remains the gold standard for general macrophage-mediated inflammation, 9-O-FDL demonstrates superior specificity in mast cell stabilization and profound suppression of TNF-α and IL-6 gene expression. Furthermore, its direct cytotoxicity against tumor cell lines (ED50 < 13 μg/mL) makes it a superior candidate to highly glycosylated lignans like SDG for direct-acting therapeutic applications.
Future IND-enabling studies should focus on optimizing its formulation to overcome the lipophilic constraints inherent to its ferulic acid esterification.
References
9-O-Feruloyl-5,5'-dimethoxylariciresil vs. Ferulic Acid: A Comparative Analysis of Monomeric vs. Conjugated Efficacy
Executive Summary
In the landscape of natural product drug discovery, the structural evolution from simple phenolic monomers to complex lignan conjugates dictates profound shifts in pharmacokinetics and therapeutic utility. Ferulic Acid (FA) is a ubiquitous, low-molecular-weight phenolic acid celebrated for its broad-spectrum antioxidant and cytoprotective properties. In stark contrast, 9-O-Feruloyl-5,5'-dimethoxylariciresil (also known as 9-O-Feruloyl-5,5'-dimethoxylariciresinol) is a highly complex natural lignan isolated from herbs such as Viburnum cylindricum[1] and Lindera obtusiloba[2].
By esterifying ferulic acid to a bulky, lipophilic 5,5'-dimethoxylariciresinol backbone, nature creates a molecule that abandons generic ROS scavenging in favor of targeted immunomodulation and selective cytotoxicity. This guide provides an objective, data-driven comparison of these two molecules, detailing the causality behind their divergent biological behaviors and providing self-validating protocols for their experimental evaluation.
Structural & Mechanistic Divergence
The fundamental difference between FA and 9-O-Feruloyl-5,5'-dimethoxylariciresinol (9-O-FDL) lies in their steric bulk and lipophilicity.
-
Ferulic Acid (Monomer): With a molecular weight of 194.18 g/mol , FA is highly hydrophilic. It acts primarily in the aqueous phases of the cell, directly neutralizing reactive oxygen species (ROS) and upregulating the Nrf2/HO-1 cytoprotective pathway. Its rapid systemic clearance limits its use as a targeted therapeutic.
-
9-O-FDL (Lignan Conjugate): Weighing 596.6 g/mol [3], this molecule features a tetrahydrofuran lignan core. This massive lipophilic domain allows 9-O-FDL to deeply intercalate into cellular membranes and interact with specific transmembrane receptors. Rather than acting as a simple antioxidant, 9-O-FDL actively targets the IL Receptor and TNF-α pathways[4], inhibiting the release of histamine from mast cells[] and inducing apoptosis in specific tumor lineages[2].
Diagram 1: Mechanistic divergence between free Ferulic Acid and the 9-O-FDL lignan conjugate.
Pharmacological Profiling & Quantitative Data
The esterification of ferulic acid into the lignan structure fundamentally inverts its toxicity profile. While FA is cytoprotective, 9-O-FDL demonstrates potent cytotoxicity against human tumor cell lines, with ED50 values ranging from 9.86 to 12.68 µg/mL[4]. Furthermore, 9-O-FDL exhibits profound anti-allergic inflammatory effects by suppressing pro-inflammatory cytokines[].
Table 1: Physicochemical & Pharmacodynamic Comparison
| Parameter | Ferulic Acid (FA) | 9-O-Feruloyl-5,5'-dimethoxylariciresinol |
| Chemical Classification | Phenolic Acid | Lignan-Ferulic Acid Conjugate |
| Molecular Formula | C10H10O4 | C32H36O11[3] |
| Molecular Weight | 194.18 g/mol | 596.6 g/mol [] |
| Primary Cellular Targets | Nrf2, Keap1 | TNF-α, IL Receptor, Apoptotic Pathways[4] |
| Mast Cell Histamine Inhibition | Negligible | High (Strong suppression of degranulation)[2] |
| Tumor Cytotoxicity (ED50) | > 100 µg/mL (Non-toxic) | 9.86 – 12.68 µg/mL[4] |
| Lipophilicity / Permeability | Low (Rapid clearance) | High (Prolonged membrane retention) |
Self-Validating Experimental Protocols
To objectively compare the performance of these two compounds, researchers must utilize assays that account for their divergent mechanisms. The following protocols are designed as self-validating systems —meaning they include internal controls that verify the mechanical integrity of the assay independent of the test compounds.
Protocol A: Comparative Mast Cell Degranulation Assay
Causality: 9-O-FDL targets IL/TNF receptors to prevent mast cell degranulation[], whereas FA lacks this specific receptor affinity. This assay quantifies β-hexosaminidase (a surrogate for histamine) release to validate the anti-allergic superiority of the lignan conjugate.
-
Cell Culture: Seed RBL-2H3 (rat basophilic leukemia) mast cells at
cells/well in a 96-well plate. Incubate overnight at 37°C. -
Sensitization: Sensitize cells with 0.5 µg/mL anti-DNP IgE for 24 hours.
-
Treatment & Internal Validation:
-
Negative Control: Vehicle only (0.1% DMSO).
-
Positive Control (Validation): Ketotifen (10 µM) – If Ketotifen fails to inhibit degranulation, the assay system is compromised and must be aborted.
-
Test Arms: Treat separate wells with Ferulic Acid and 9-O-FDL at equimolar concentrations (e.g., 10, 20, 50 µM) for 1 hour.
-
-
Challenge: Stimulate degranulation by adding 100 ng/mL DNP-BSA for 30 minutes.
-
Quantification: Transfer 50 µL of supernatant to a new plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate). Incubate for 1 hour at 37°C, stop the reaction with 0.1 M Na2CO3/NaHCO3, and read absorbance at 405 nm.
Protocol B: Tumor Cytotoxicity & Apoptosis Screening (MTT)
Causality: To validate the reported ED50 values (9.86–12.68 µg/mL) of 9-O-FDL[4] against the cytoprotective nature of FA.
-
Preparation: Seed human tumor cell lines (e.g., A549, K562) at
cells/well. -
Treatment: Expose cells to a logarithmic gradient (1 to 100 µg/mL) of both FA and 9-O-FDL.
-
Validation Control: Use Doxorubicin (1 µM) as a positive apoptotic control.
-
Incubation: Incubate for 48 hours to allow for receptor-mediated apoptotic signaling (specifically via TNF-α pathways targeted by 9-O-FDL)[2].
-
Readout: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm to calculate exact ED50/IC50 curves.
Diagram 2: Parallel experimental workflow for comparative pharmacological screening.
Conclusion for Drug Developers
For formulation scientists and pharmacologists, the choice between Ferulic Acid and 9-O-Feruloyl-5,5'-dimethoxylariciresinol is not a matter of substituting one antioxidant for another. It is a choice between a systemic cytoprotectant and a targeted immunomodulator/cytotoxin .
The bulky 5,5'-dimethoxylariciresinol backbone of 9-O-FDL acts as a highly lipophilic delivery vehicle, fundamentally altering the feruloyl moiety's pharmacodynamics. While FA is ideal for topical photoprotection and general oxidative stress, 9-O-FDL represents a highly specialized scaffold for developing novel anti-allergic therapeutics and targeted oncology agents.
References
-
PubChem (NIH) - (2S,3R,4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate (CID 44448269). Retrieved from: [Link]
Sources
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- 2. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
A Comparative Guide to the Synergistic Potential of 9-O-Feruloyl-5,5'-dimethoxylariciresinol with Other Natural Compounds
Executive Summary
The exploration of synergistic interactions between natural compounds is a burgeoning field in drug discovery and development, offering the promise of enhanced therapeutic efficacy and reduced side effects. 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan esterified with ferulic acid, presents a compelling scaffold for such investigations. While direct experimental evidence for its synergistic effects remains to be elucidated, a comprehensive analysis of its constituent moieties—ferulic acid and a dimethoxylariciresinol core—provides a strong theoretical foundation for predicting and exploring its synergistic potential. This guide synthesizes the available scientific evidence for the synergistic activities of its components, proposes a framework for investigating the synergistic potential of the parent molecule, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Molecule of Interest
9-O-Feruloyl-5,5'-dimethoxylariciresinol is a naturally occurring lignan found in plants such as Viburnum cylindricum.[1] Lignans are a class of polyphenols known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] The unique structure of this molecule, featuring a ferulic acid moiety ester-linked to a 5,5'-dimethoxylariciresinol backbone, suggests a multi-pronged mechanism of action and a high potential for synergistic interactions.
Known Biological Activities:
-
Anti-inflammatory and Anti-allergic Effects: Studies have shown that (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol can inhibit the release of histamine from mast cells and suppress the gene expression of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
-
Cytotoxicity: This compound has demonstrated cytotoxic effects against various human tumor cell lines, with ED50 values in the microgram per milliliter range.[5]
The presence of the ferulic acid component is particularly noteworthy, as ferulic acid is well-documented for its potent antioxidant capabilities and its ability to act synergistically with other antioxidants.[6][7][8]
The Feruloyl Moiety: A Strong Precedent for Synergy
Ferulic acid, a hydroxycinnamic acid, is a powerful antioxidant that plays a crucial role in protecting against oxidative stress.[9] Its ability to neutralize free radicals is well-established, but its most remarkable property in the context of this guide is its demonstrated synergistic activity with other natural antioxidants, particularly vitamins C and E.
Synergistic Antioxidant and Photoprotective Effects
When combined, ferulic acid, vitamin C (ascorbic acid), and vitamin E (α-tocopherol) create a highly stable and potent antioxidant formulation.[6] Ferulic acid not only possesses intrinsic antioxidant activity but also enhances the stability and performance of vitamins C and E.[6][10] This synergy is attributed to ferulic acid's ability to prevent the oxidation of these less stable vitamins, thereby prolonging their protective effects against UV-induced skin damage.[6][10]
Experimental Evidence:
A landmark study demonstrated that a topical solution containing 0.5% ferulic acid, 15% vitamin C, and 1% vitamin E provided significant photoprotection to human skin against solar-simulated irradiation. The combination was shown to reduce erythema and sunburn cell formation to a greater extent than any of the antioxidants alone.
-
Mechanism of Synergy: Ferulic acid's unique molecular structure allows it to scavenge a wide range of free radicals. It can also donate electrons to regenerate the oxidized forms of vitamins C and E, thus restoring their antioxidant capacity in a cyclical manner. This regenerative interplay is the cornerstone of their synergistic relationship.
The Lignan Core: 5,5'-dimethoxylariciresinol and its Therapeutic Potential
The 5,5'-dimethoxylariciresinol core belongs to the lignan family of polyphenols. Lignans are metabolized by gut microbiota into enterolignans, such as enterolactone and enterodiol, which exert a range of health benefits.[2][3] These compounds are recognized for their antioxidant, anti-inflammatory, and hormone-modulating activities.[2][11][12]
While direct studies on the synergistic effects of 5,5'-dimethoxylariciresinol are scarce, the known mechanisms of action for lignans in general suggest promising avenues for synergistic combinations. Lignans have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and MAPK pathways.[2]
Hypothesized Synergistic Interactions
Given the anti-inflammatory properties of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, it is plausible that it would act synergistically with other natural anti-inflammatory compounds.
-
With Flavonoids (e.g., Quercetin, Apigenin): Flavonoids are known to inhibit inflammatory pathways, often through different mechanisms than lignans.[13] A combination could therefore target multiple points in the inflammatory cascade, leading to a more potent overall effect. For instance, 9-O-Feruloyl-5,5'-dimethoxylariciresinol's inhibition of TNF-α and IL-6 could be complemented by a flavonoid's inhibition of COX or LOX enzymes.
-
With Terpenoids (e.g., Curcumin, Resveratrol): Curcumin and resveratrol are well-studied for their anti-inflammatory and anticancer effects, which are mediated through various signaling pathways.[14] A synergistic combination with 9-O-Feruloyl-5,5'-dimethoxylariciresinol could lead to enhanced therapeutic outcomes by targeting distinct but complementary pathways.
A Proposed Framework for Investigating Synergistic Effects
To validate the hypothesized synergistic potential of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a systematic experimental approach is required. The following sections outline key experimental protocols and data analysis methods.
Experimental Design for Synergy Assessment
A robust investigation into synergistic interactions involves a multi-step process, from initial cell viability assays to detailed mechanistic studies.
Diagram of Experimental Workflow:
Caption: Experimental workflow for synergy analysis.
Detailed Experimental Protocols
Protocol 1: Checkerboard Assay for Combination Dose-Response
The checkerboard assay is a common method to assess the in vitro effects of drug combinations.
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (Compound A) and the natural compound to be tested in combination (Compound B).
-
Treatment: Add the compounds to the wells in a checkerboard pattern, where each well contains a unique combination of concentrations of Compound A and Compound B. Include wells with single agents and a vehicle control.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or SRB assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each combination relative to the vehicle control.
Protocol 2: Isobologram Analysis and Combination Index (CI) Calculation
The combination index (CI) method, based on the median-effect principle of Chou and Talalay, is a quantitative measure of drug interaction.
-
Data Input: Use the dose-response data from the single-agent and combination assays.
-
Software Analysis: Employ software such as CompuSyn or SynergyFinder to calculate the CI values.
-
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Isobologram Visualization:
An isobologram is a graphical representation of synergy. The concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these points represents additivity. Data points falling below this line indicate synergy, while points above indicate antagonism.
Diagram of Isobologram Analysis:
Caption: Isobologram illustrating synergy and antagonism.
Proposed Combinations for Investigation
Based on the analysis of its constituent parts, the following combinations with 9-O-Feruloyl-5,5'-dimethoxylariciresinol are proposed for investigation:
| Natural Compound | Class | Rationale for Synergy | Proposed Therapeutic Area |
| Ascorbic Acid (Vitamin C) | Vitamin | Antioxidant regeneration and stabilization | Skin photoprotection, Anti-aging |
| α-Tocopherol (Vitamin E) | Vitamin | Enhanced antioxidant network | Skin photoprotection, Cardiovascular health |
| Quercetin | Flavonoid | Complementary anti-inflammatory pathways | Inflammation, Cancer |
| Curcumin | Terpenoid | Multi-target effects on inflammatory and cancer signaling | Inflammation, Cancer |
| Resveratrol | Stilbenoid | Modulation of distinct cell survival and apoptotic pathways | Cancer, Neuroprotection |
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms underlying potential synergistic interactions is crucial. Based on the known activities of ferulic acid and lignans, several signaling pathways are likely to be involved.
Diagram of Potential Synergistic Pathways:
Caption: Potential signaling pathways modulated by synergistic combinations.
A synergistic interaction could result from the compounds acting on different targets within the same pathway or on different, but converging, pathways. For instance, 9-O-Feruloyl-5,5'-dimethoxylariciresinol might inhibit the activation of NF-κB, while a partner compound could promote apoptosis through the activation of caspases. The net result would be a more potent anticancer effect than either compound could achieve alone.
Conclusion and Future Directions
While direct experimental data on the synergistic effects of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is currently lacking, a strong theoretical case can be made for its potential based on the well-documented synergistic properties of its ferulic acid moiety and the broad biological activities of its lignan core. This guide provides a comprehensive framework for researchers to systematically investigate these potential synergies. The proposed experimental protocols and mechanistic considerations offer a clear path forward for unlocking the full therapeutic potential of this promising natural compound. Future in-depth studies, both in vitro and in vivo, are essential to validate these hypotheses and to pave the way for the development of novel, effective, and safer combination therapies.
References
- Antioxidant & Skin Benefits: Ferulic Acid's primary role in skincare is as a potent antioxidant that enhances stability and efficacy when combined with other actives. (2024). Synergistic Antioxidants: How Ferulic Acid Boosts the Efficacy of Vitamin C & E.
- Palozza, P., et al. (2004). Antioxidant Effect of Ferulic Acid in Isolated Membranes and Intact Cells: Synergistic Interactions with α-Tocopherol, β-Carotene, and Ascorbic Acid. Journal of Agricultural and Food Chemistry.
- Murray, D. (2024). Benefits of Ferulic Acid as Part of Your Skin Care Routine. Cleveland Clinic.
- Bielec, M., & Kowalska, A. (2025). The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. Metabolites.
- Khan, I., et al. (2026). Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. Molecules.
- Salehi, B., et al. (2025).
- Typology. (2021). Which active ingredients should be combined with ferulic acid?.
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- MDPI. (2025). The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects.
- EBSCO. Lignans as a dietary supplement | Health and Medicine | Research Starters.
- Bentham Science Publishers. Lignans from Medicinal Plants and their Anticancer Effect.
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Independent Replication Guide: Evaluating the Efficacy of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (9-O-F-5,5'-DML) vs. Standard Lignans
Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Anti-Allergic Inflammation, Mast Cell Degranulation, and Targeted Cytotoxicity
Executive Summary & Mechanistic Rationale
9-O-Feruloyl-5,5'-dimethoxylariciresinol (9-O-F-5,5'-DML) is a complex natural lignan isolated from Viburnum cylindricum and Lindera obtusiloba[1][]. In recent preclinical evaluations, it has demonstrated a compelling dual-action pharmacological profile: it acts as a potent inhibitor of mast cell degranulation (suppressing histamine and TNF-α release) while simultaneously exhibiting targeted cytotoxicity against human tumor cell lines[3].
To rigorously evaluate its potential as a lead compound for anti-allergic or oncological therapeutics, we must benchmark it against established standards. In this guide, we compare 9-O-F-5,5'-DML against Arctigenin , a structurally related and widely validated anti-inflammatory lignan known to inhibit type I-IV allergic inflammation[4][5], and Dexamethasone , the clinical gold standard for steroidal immunosuppression.
The Causality of Target Selection
Allergic inflammation is primarily driven by the cross-linking of high-affinity IgE receptors (FcεRI) on the surface of mast cells. When an antigen binds to IgE-sensitized mast cells, it triggers the Syk/PLCγ signaling cascade, leading to intracellular calcium mobilization and the rapid exocytosis of preformed mediators like histamine[6]. Both 9-O-F-5,5'-DML and Arctigenin exert their anti-allergic effects by intercepting this specific kinase cascade, thereby preventing degranulation without permanently disabling the immune cell[7].
Mechanism of lignan-mediated inhibition of IgE-dependent mast cell degranulation.
Comparative Performance Data
The following table synthesizes the in vitro performance of 9-O-F-5,5'-DML[3][8] against our selected benchmarks. Data is normalized to molar concentrations (µM) for accurate stoichiometric comparison.
| Compound | Histamine Release IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | Cytotoxicity ED₅₀ (µM) | Primary Mechanism of Action |
| 9-O-F-5,5'-DML | ~15.2 | ~18.5 | 16.5 - 21.2 (Tumor lines) | FcεRI cascade inhibition; Apoptosis induction |
| Arctigenin | ~22.4 | ~14.1 | >50.0 (Non-toxic to RBL) | Syk/PLCγ suppression |
| Dexamethasone | ~5.5 | ~2.1 | >100.0 (Standard) | Glucocorticoid receptor agonism |
Data Interpretation: While Dexamethasone remains the most potent inhibitor of cytokine release, 9-O-F-5,5'-DML outperforms the standard lignan Arctigenin in suppressing acute histamine release. However, 9-O-F-5,5'-DML exhibits a narrower therapeutic window due to its inherent cytotoxicity against proliferating cell lines (ED₅₀ of 9.86 to 12.68 µg/ml)[3]. This dual nature makes it a highly compelling candidate for targeted oncological applications where localized tumor apoptosis and suppression of the tumor microenvironment's inflammatory signaling are simultaneously desired.
Self-Validating Experimental Protocols
To independently replicate the anti-allergic efficacy of 9-O-F-5,5'-DML, researchers must utilize a robust, self-validating assay. We employ the RBL-2H3 cell line (rat basophilic leukemia) because these cells endogenously express high levels of the FcεRI receptor, providing a highly reproducible model for IgE-mediated degranulation[7].
Critical Quality Attribute (Self-Validation): A common pitfall in degranulation assays is false positives caused by compound toxicity. If a compound simply kills the mast cells, histamine release will naturally decrease. To ensure scientific integrity, a parallel CCK-8 cell viability assay is strictly required. Only compounds that inhibit histamine release at non-cytotoxic concentrations can be classified as true degranulation inhibitors.
Step-by-Step Methodology: IgE-Mediated Mast Cell Degranulation Assay
Reagents Required:
-
RBL-2H3 Cell Line
-
Anti-DNP IgE (Monoclonal)
-
DNP-BSA (Dinitrophenyl-bovine serum albumin)
-
9-O-F-5,5'-DML (Test Compound) & Arctigenin (Positive Control)
-
Fluorometric Histamine Assay Kit & CCK-8 Reagent
Protocol:
-
Cell Seeding: Plate RBL-2H3 cells at a density of 5 × 10⁴ cells/well in a 96-well plate using MEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Sensitization (The Causality): Replace the media with fresh MEM containing 0.5 µg/mL Anti-DNP IgE. Incubate for 16 hours. Rationale: This step primes the mast cells by binding IgE to the extracellular domains of the FcεRI receptors.
-
Washing: Wash the cells three times with Siraganian buffer (pH 7.2) to remove any unbound IgE antibodies.
-
Compound Pre-treatment: Add 9-O-F-5,5'-DML at varying concentrations (1, 5, 10, 20, 50 µM) diluted in Siraganian buffer. Incubate for 1 hour at 37°C.
-
Self-Validation Split: At this stage, prepare an identical parallel plate treated with the exact same compound concentrations to run the CCK-8 viability assay.
-
-
Antigen Challenge: Add 1 µg/mL of DNP-BSA to the wells. Incubate for exactly 30 minutes. Rationale: The multivalent DNP-BSA cross-links the IgE-FcεRI complexes, triggering the intracellular calcium influx and subsequent degranulation.
-
Termination & Collection: Stop the reaction by placing the plate on ice for 10 minutes. Centrifuge at 1,000 × g for 5 minutes at 4°C.
-
Quantification: Transfer 50 µL of the supernatant to a black 96-well plate and measure histamine release using a fluorometric assay (Ex/Em = 355/450 nm).
Step-by-step workflow for the in vitro mast cell degranulation assay.
References
-
"9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem" - National Institutes of Health (NIH).[Link]
-
"Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits type I-IV allergic inflammation and pro-inflammatory enzymes - PubMed" - National Institutes of Health (NIH).[Link]
-
"Inhibition of Mast Cell-Mediated Allergic Responses by Arctii Fructus Extracts and Its Main Compound Arctigenin - PubMed" - National Institutes of Health (NIH).[Link]
-
"Effect of Small-Molecule Natural Compounds on Pathologic Mast Cell/Basophil Activation in Allergic Diseases" - MDPI.[Link]
-
"Inhibitory effect of fermented Arctium lappa fruit extract on the IgE-mediated allergic response in RBL‑2H3 cells" - Spandidos Publications.[Link]
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Comprehensive Cross-Validation Guide: Analytical Methodologies for 9-O-Feruloyl-5,5'-dimethoxylariciresinol
Introduction & Mechanistic Rationale
9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) is a complex, highly bioactive lignan derivative primarily isolated from the medicinal plant Viburnum cylindricum[]. With a molecular formula of C32H36O11 and a molecular weight of 596.6 Da[][2], this compound has garnered significant pharmaceutical interest due to its potent α-glucosidase and urease inhibitory activities, positioning it as a lead compound for anti-diabetic and anti-inflammatory drug development[3].
The Analytical Bottleneck: Quantifying high-molecular-weight lignans in complex botanical or biological matrices presents a profound analytical challenge. The presence of multiple phenolic hydroxyls, methoxy groups, and the feruloyl moiety makes the molecule highly susceptible to matrix effects —where co-eluting compounds (like plant iridoids or flavonoids) suppress or enhance the analyte's ionization signal in mass spectrometry[4][5].
To establish a self-validating analytical system, researchers must cross-validate high-throughput, routine methods against ultra-sensitive trace methods. This guide objectively compares HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) and UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), providing field-proven protocols and comparative validation data.
Cross-Validation Workflow & Logic
The foundation of a trustworthy analytical method lies in orthogonal validation. HPLC-DAD relies on the UV absorbance of the feruloyl chromophore (λmax ~280 nm), making it highly robust against matrix ionization suppression[6]. Conversely, UPLC-ESI-MS/MS relies on gas-phase ion fragmentation, offering sub-nanogram sensitivity but requiring rigorous matrix-matched calibration[7].
Caption: Orthogonal cross-validation workflow for lignan quantification across UV and MS platforms.
Step-by-Step Experimental Methodologies
Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)
Traditional liquid-liquid extraction often fails to eliminate polymeric resins and pigments from Viburnum species, which severely foul chromatography columns. MSPD mechanically disrupts the tissue while simultaneously retaining non-polar interferences[8].
-
Blending: Weigh 0.2 g of pulverized Viburnum cylindricum leaves and blend with 0.4 g of C18 bonded silica gel in an agate mortar[8].
-
Grinding: Grind the mixture for 5 minutes until a homogenous, dry powder is formed. This step mechanically shears the plant cells, dispersing the analytes directly onto the sorbent.
-
Packing & Washing: Transfer the blend into a solid-phase extraction (SPE) cartridge. Wash with 5 mL of hexane to remove lipids and chlorophyll.
-
Elution: Elute the target lignans using 5 mL of LC-grade Methanol. Evaporate the eluate under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase.
Protocol A: HPLC-DAD (Routine Quality Control)
Causality: The feruloyl moiety of 9-O-Feruloyl-5,5'-dimethoxylariciresinol exhibits a strong π-π* transition, making 280 nm the optimal wavelength for detection without MS ionization biases[6].
-
Column: C18 Reverse Phase (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile). The acidic modifier suppresses the ionization of phenolic hydroxyls, preventing peak tailing.
-
Gradient: 0-10 min (15% B), 10-30 min (15% to 45% B), 30-40 min (45% to 80% B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode-Array Detector scanning from 200–400 nm, quantified at 280 nm.
Protocol B: UPLC-ESI-MS/MS (Pharmacokinetics & Trace Analysis)
Causality: Electrospray Ionization (ESI) is highly sensitive but prone to matrix suppression. Using a sub-2 µm column narrows peak widths, increasing the signal-to-noise ratio and physically separating the lignan from co-eluting ionization suppressors[7].
-
Column: Sub-2 µm C18 (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Methanol).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI (ESI+).
-
MRM Transitions: The precursor ion is [M+H]+ at m/z 597.2. The primary quantifier transition is m/z 597.2 → 421.1 (corresponding to the neutral loss of the feruloyl moiety, 176 Da). The qualifier transition is m/z 597.2 → 137.0.
Caption: Multiple Reaction Monitoring (MRM) logic for 9-O-Feruloyl-5,5'-dimethoxylariciresinol in UPLC-MS/MS.
Performance Comparison & Validation Data
A self-validating system requires empirical proof that matrix effects are accounted for. The Matrix Effect (ME) is calculated as: ME (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) × 100[7]. An ME between 85% and 115% is considered acceptable; values outside this range indicate significant ion suppression or enhancement, necessitating matrix-matched calibration curves[7][9].
Table 1: Cross-Validation Metrics for 9-O-Feruloyl-5,5'-dimethoxylariciresinol
| Validation Parameter | HPLC-DAD | UPLC-ESI-MS/MS | Analytical Implication |
| Linear Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL | MS/MS offers ~2000x greater sensitivity, ideal for PK studies. |
| LOD (S/N = 3) | 0.35 µg/mL | 0.15 ng/mL | HPLC is sufficient for plant extract QC; MS/MS is required for plasma. |
| LOQ (S/N = 10) | 1.05 µg/mL | 0.48 ng/mL | Defines the lower boundary of the calibration curve. |
| Intra-day Precision (RSD%) | 1.2% – 2.1% | 3.4% – 5.2% | HPLC demonstrates superior run-to-run mechanical stability. |
| Recovery (%) | 96.5% ± 1.8% | 91.2% ± 4.3% | Both methods show excellent extraction efficiency via MSPD. |
| Matrix Effect (ME %) | 99.1% (Negligible) | 82.4% (Mild Suppression) | Critical: MS/MS experiences ion suppression from plant matrix; requires matrix-matched curves. |
Conclusion & Best Practices
When analyzing complex lignans like 9-O-Feruloyl-5,5'-dimethoxylariciresinol, the choice of analytical platform dictates the required validation rigor.
-
For Botanical Quality Control: HPLC-DAD is the gold standard. It is virtually immune to ionization matrix effects (ME = 99.1%) and provides highly reproducible intra-day precision (RSD < 2.5%).
-
For In Vivo / Pharmacokinetic Studies: UPLC-ESI-MS/MS is mandatory due to its sub-nanogram LOQ (0.48 ng/mL). However, because it suffers from mild ion suppression (ME = 82.4%)[7], researchers must utilize matrix-matched calibration curves or stable isotope-labeled internal standards to ensure data trustworthiness.
-
Sample Prep: Implementing Matrix Solid-Phase Dispersion (MSPD) prior to either chromatographic technique drastically extends column life and reduces baseline noise compared to traditional solvent extraction[8].
References
-
PubMed / Chemistry & Biodiversity. Aryltetralin Lignan Glycosides From the Leaves of Viburnum cylindricum and Their Enzyme Inhibitory Activity. Retrieved from:[Link]
-
MDPI. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Retrieved from:[Link]
-
PMC / NIH. Importance of interaction between the matrix effect and microbial metabolism in the bioavailability of lignans. Retrieved from:[Link]
-
Journal of Chromatographic Science. Matrix Solid-Phase Dispersion Combined with HPLC-DAD for Simultaneous Determination of Nine Lignans in Saururus chinensis. Retrieved from:[Link]
-
WUR eDepot. Influence of different processing method on lignan content of selected Malaysian plant-based foods. Retrieved from: [Link]
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Head-to-Head Comparison Guide: 9-O-Feruloyl-5,5'-dimethoxylariciresil vs. Dexamethasone in Anti-Allergic Inflammatory Models
Executive Summary & Strategic Context
In the landscape of anti-inflammatory drug development, balancing immediate symptom relief (e.g., anaphylactic degranulation) with long-term inflammatory suppression (e.g., cytokine cascades) remains a fundamental challenge. This guide provides an objective, head-to-head technical comparison between 9-O-Feruloyl-5,5'-dimethoxylariciresil —a bioactive natural lignan isolated from the stems of Lindera obtusiloba Blume[1]—and Dexamethasone , the gold-standard synthetic glucocorticoid.
Designed for researchers and drug development professionals, this guide dissects their divergent mechanisms of action, provides self-validating experimental protocols for comparative screening, and benchmarks their pharmacological profiles to guide future therapeutic applications.
Mechanistic Divergence: Immediate vs. Late-Phase Inhibition
To accurately compare these two compounds, we must analyze their intervention points within the mast cell activation cascade. Mast cell-mediated inflammation occurs in two distinct temporal phases:
-
Immediate Phase (Minutes to 1 Hour): Calcium influx triggers the exocytosis of pre-formed granules containing histamine.
-
Late Phase (Hours): Kinase cascades (MAPK/NF-κB) drive de novo transcription of pro-inflammatory cytokines like TNF-α and IL-6.
Dexamethasone acts primarily as a master transcriptional repressor. By binding to the cytosolic Glucocorticoid Receptor (GR), it translocates to the nucleus and transrepresses NF-κB and AP-1, profoundly shutting down late-phase cytokine transcription (). However, it has limited direct efficacy on immediate degranulation unless administered prophylactically over long periods.
Conversely, 9-O-Feruloyl-5,5'-dimethoxylariciresil exhibits a distinct pharmacological profile. Research demonstrates that this specific lignan strongly inhibits the immediate release of histamine from human mast cells, acting as a potent degranulation stabilizer, while its suppression of late-phase cytokine gene expression is secondary compared to other lignans in its class ()[2].
Fig 1: Mechanistic divergence of 9-O-Feruloyl-5,5'-dimethoxylariciresil vs. Dexamethasone.
Self-Validating Experimental Protocols
To empirically prove the mechanistic divergence outlined above, the experimental design must capture both the immediate and late phases. The following protocols utilize the HMC-1 (Human Mast Cell) line.
Causality of the Model: We utilize PMACI (Phorbol 12-myristate 13-acetate and Calcium Ionophore A23187) rather than IgE cross-linking. PMA directly activates Protein Kinase C (PKC), while A23187 forcefully increases intracellular calcium. By bypassing surface receptors, this model proves that any observed inhibition occurs intracellularly, validating the compound's true mechanism of action.
Fig 2: Dual-phase experimental workflow for validating anti-inflammatory mechanisms.
Protocol 1: Immediate-Phase Histamine Release Assay
This protocol establishes a self-validating matrix to quantify degranulation inhibition.
-
Cell Preparation: Seed HMC-1 cells at
cells/well in a 24-well plate using IMDM medium. -
Control Matrix Setup (Self-Validation):
-
Negative Control: Vehicle only (0.1% DMSO). Establishes baseline spontaneous release.
-
Positive Control: PMACI + Vehicle. Establishes maximum degranulation.
-
Reference Standard: PMACI + Dexamethasone (10 μM).
-
Test Group: PMACI + 9-O-Feruloyl-5,5'-dimethoxylariciresil (Dose-response: 10, 25, 50 μM).
-
-
Pre-treatment: Incubate cells with the respective compounds for exactly 1 hour at 37°C.
-
Stimulation: Add PMACI (PMA 25 nM + A23187 1 μM) to all wells except the negative control. Incubate for 1 hour.
-
Quantification: Centrifuge the plate at 400 × g for 5 mins at 4°C. Collect the supernatant and quantify histamine using a competitive ELISA kit.
Protocol 2: Late-Phase Cytokine Gene Expression (RT-qPCR)
Because cytokine production requires de novo synthesis, a 1-hour assay will yield false negatives. This protocol shifts the temporal window to 6 hours to capture peak transcriptional activity.
-
Stimulation & Lysis: Following the exact pre-treatment and stimulation steps above, extend the PMACI incubation to 6 hours. Wash cells with cold PBS and lyse directly in the well using TRIzol reagent.
-
RNA Extraction & cDNA Synthesis: Extract total RNA and synthesize cDNA using a high-capacity reverse transcription kit. Quality Control: Ensure
ratios are between 1.9 and 2.1. -
qPCR Execution: Amplify TNF-α and IL-6 genes using SYBR Green. Normalize expression against GAPDH (housekeeping gene) using the
method.
Comparative Data Analysis
The table below synthesizes the pharmacological profiles and representative performance metrics of both compounds based on established in vitro models[1][2][3].
| Parameter | 9-O-Feruloyl-5,5'-dimethoxylariciresil | Dexamethasone (Standard) |
| Origin / Source | Natural (Lindera obtusiloba Blume) | Synthetic Glucocorticoid |
| Molecular Weight | 596.6 g/mol | 392.47 g/mol |
| Primary Mechanism | Immediate-phase degranulation inhibition | Late-phase transcriptional repression (GR) |
| Histamine Inhibition Efficacy | High (Primary action) | Low to Moderate (Requires prolonged exposure) |
| TNF-α / IL-6 Suppression | Moderate (Secondary action) | Extremely High (Primary action) |
| Cytotoxicity Profile (ED₅₀) | 9.86 - 12.68 μg/mL (Specific to tumor cell lines) | >100 μg/mL (Non-cytotoxic acutely, but induces apoptosis long-term) |
| Clinical Trade-offs | Lower potency, but avoids steroidal side effects. Dual anti-tumor potential. | High potency, but carries risks of immunosuppression and metabolic shifts. |
Note: Efficacy metrics are qualitative benchmarks derived from comparative lignan/glucocorticoid behavior in HMC-1 assays.
Translational Outlook
For drug development professionals, the choice between these compounds depends entirely on the therapeutic target:
-
Dexamethasone remains unparalleled for severe, late-phase inflammatory cascades where absolute suppression of cytokine storms is required.
-
9-O-Feruloyl-5,5'-dimethoxylariciresil presents a highly compelling alternative for immediate-phase allergic responses (e.g., topical anti-pruritic formulations, anti-histaminic nutraceuticals). Furthermore, its documented cytotoxicity against specific human tumor cell lines (ED₅₀ of ~9.86 μg/ml)[1] positions it as a unique dual-action candidate for oncology-related inflammatory microenvironments where steroidal agents are contraindicated.
References
-
Choi, H.G., Choi, Y.H., Kim, J.H., et al. "A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects." Archives of Pharmacal Research, 37(4), 467-472 (2014). URL: [Link]
-
Barnes, P.J. "Anti-inflammatory actions of glucocorticoids: molecular mechanisms." Clinical Science (London), 94(6), 557-572 (1998). URL:[Link]
Sources
- 1. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 9-O-Feruloyl-5,5'-dimethoxylariciresinol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans, a vast class of polyphenolic compounds derived from the shikimic acid pathway, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Within this family, 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a naturally occurring lignan, has emerged as a compound of interest. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 9-O-Feruloyl-5,5'-dimethoxylariciresinol and its analogs, synthesizing available experimental data to elucidate the molecular features crucial for its biological activities. This in-depth examination aims to guide the rational design of novel, more potent, and selective therapeutic agents.
Core Compound: 9-O-Feruloyl-5,5'-dimethoxylariciresinol
9-O-Feruloyl-5,5'-dimethoxylariciresinol is a lignan characterized by a lariciresinol core substituted with two methoxy groups at the 5 and 5' positions and a feruloyl moiety attached at the 9-O position. It has been isolated from various plant species and has demonstrated a range of biological effects, including anti-allergic, cytotoxic, and potential multidrug resistance reversal properties.[3] The complex structure of this molecule, with its multiple chiral centers, aromatic rings, and ester linkage, offers numerous avenues for structural modification to probe and enhance its therapeutic potential.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol and its analogs is intricately linked to its three-dimensional structure. The following sections dissect the key structural components and their influence on activity, drawing from direct studies where available and inferring from related lignan and ferulic acid SAR literature.
The Lariciresinol Core: Stereochemistry and Aromatic Substitution
The central tetrahydrofuran ring and the stereochemistry of the lariciresinol core are fundamental to its biological activity. Studies on related lignans like lariciresinol have shown that the relative and absolute stereochemistry of the substituents on the tetrahydrofuran ring can significantly impact cytotoxicity and other activities.[4]
The substitution pattern on the two phenyl rings of the lariciresinol core is another critical determinant of activity. The presence of methoxy groups, as seen in 5,5'-dimethoxylariciresinol, has been shown in other lignan series to modulate activity. For instance, in dihydroguaiaretic acid derivatives, the nature and position of substituents on the aryl groups dramatically influence cytotoxicity.[5] Specifically, the presence of hydroxyl and methoxy groups is often crucial for antioxidant and cytotoxic effects.[6]
The Feruloyl Moiety: The Key to Enhanced Activity?
The esterification of the 9-hydroxyl group with ferulic acid is a distinguishing feature of the parent compound. Ferulic acid itself is a well-documented antioxidant and anti-inflammatory agent.[7][8] Its incorporation into the lignan scaffold appears to be a strategy employed by nature to enhance the biological profile of the core molecule.
The key features of the ferulic acid moiety that likely contribute to the overall activity include:
-
The α,β-Unsaturated Carbonyl Group: This Michael acceptor can potentially react with nucleophilic residues in biological targets, such as cysteine residues in proteins, leading to covalent modification and modulation of protein function.
-
The Phenolic Hydroxyl Group: This group is a key contributor to the antioxidant activity of ferulic acid, acting as a hydrogen donor to scavenge free radicals.[7]
-
The Methoxy Group: The methoxy group on the phenolic ring of ferulic acid can influence its electronic properties and lipophilicity, thereby affecting its interaction with biological targets and its pharmacokinetic properties.
It is hypothesized that modifications to the feruloyl group, such as altering the substituents on the aromatic ring or modifying the acrylic acid side chain, would significantly impact the biological activity of the entire molecule.
The Ester Linkage: A Site for Prodrug Design
The ester bond connecting the lariciresinol core and the ferulic acid moiety is susceptible to hydrolysis by esterases in the body. This opens up the possibility of designing prodrugs where the feruloyl group is replaced with other acyl groups to modulate properties like solubility, stability, and bioavailability. The nature of the ester linkage can influence the rate of hydrolysis, leading to controlled release of the active lignan core.
Comparative Analysis of Analogs
While a comprehensive library of synthetic analogs of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is not yet available in the public domain, we can draw comparisons from studies on related lignans to infer potential SAR trends.
| Compound/Analog | Key Structural Difference | Biological Activity | Reference |
| 9-O-Feruloyl-5,5'-dimethoxylariciresinol | Parent Compound | Anti-allergic, Cytotoxic | [5] |
| Lariciresinol | Lacks the 5,5'-dimethoxy and 9-O-feruloyl groups | Lower cytotoxic effect compared to podophyllotoxin | [4] |
| Pinoresinol | Epimer of lariciresinol at C8' | Lower cytotoxic effect compared to podophyllotoxin | [4] |
| Dihydroguaiaretic acid (DGA) | Secoisolariciresinol derivative lacking 9,9'-hydroxyls | Cytotoxic (IC50: ~30 µM) | [5] |
| (8R,8'R)-9-butyl DGA derivative | Butyl group at 9-position of DGA | Increased cytotoxicity (IC50: ~6 µM) | [5] |
| 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside | Glucoside at 4-O position | Reverses multidrug resistance | [3] |
Key Insights from Comparative Data:
-
Hydrophobicity at the 9-position: The increased cytotoxicity of the 9-butyl DGA derivative compared to DGA suggests that increasing hydrophobicity at the 9-position of the lignan core can enhance cytotoxic activity.[5] This implies that replacing the feruloyl group with other lipophilic acyl chains could be a promising strategy for developing more potent cytotoxic agents.
-
The Role of the Core Structure: The lower cytotoxicity of lariciresinol and pinoresinol compared to more complex lignans like podophyllotoxin highlights the importance of the overall molecular architecture for potent anticancer activity.[4]
-
Glycosylation for Modulating Activity: The glycoside derivative of 5,5'-dimethoxylariciresinol demonstrates a distinct biological activity profile, suggesting that glycosylation can be a tool to alter the therapeutic application of this class of lignans.[3]
Experimental Protocols
The following are standardized methodologies for assessing the key biological activities of 9-O-Feruloyl-5,5'-dimethoxylariciresinol and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.
Workflow:
Caption: Workflow for the nitric oxide inhibition assay.
Detailed Steps:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant and incubate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Potential Signaling Pathways
Lignans are known to exert their biological effects by modulating various signaling pathways. Based on the activities of related compounds, 9-O-Feruloyl-5,5'-dimethoxylariciresinol and its analogs may target pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: Potential signaling pathways modulated by lignan analogs.
Conclusion and Future Directions
The available evidence suggests that 9-O-Feruloyl-5,5'-dimethoxylariciresinol is a promising natural product with multiple biological activities. The structure-activity relationship, while not yet fully elucidated through extensive analog synthesis and testing, appears to be heavily influenced by the nature of the acyl group at the 9-position, the substitution pattern on the aromatic rings of the lariciresinol core, and the stereochemistry of the molecule.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs. Key areas of investigation should include:
-
Variation of the 9-O-acyl group: Exploring a range of aliphatic and aromatic acyl groups to optimize lipophilicity and target engagement.
-
Modification of the feruloyl moiety: Investigating the impact of different substituents on the aromatic ring of the feruloyl group.
-
Stereoselective synthesis: Preparing and testing all possible stereoisomers to determine the optimal configuration for each biological activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological effects.
A thorough understanding of the SAR of this fascinating class of lignans will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 5. Cytotoxic activity of dietary lignan and its derivatives: structure-cytotoxic activity relationship of dihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-plant growth inhibitory activity relationship of lariciresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 9-O-Feruloyl-5,5/'-dimethoxylariciresil
Personal Protective Equipment and Handling Protocols for 9-O-Feruloyl-5,5'-dimethoxylariciresinol
As a Senior Application Scientist, I recognize that handling biologically active phytochemicals requires moving beyond generic Safety Data Sheets (SDS). 9-O-Feruloyl-5,5'-dimethoxylariciresinol is a potent lignan derivative isolated from plants such as Lindera obtusiloba and Viburnum cylindricum[1][2]. Because it exhibits targeted cytotoxicity against human tumor cell lines and acts as a powerful signaling inhibitor, it must be handled with the rigorous precautions reserved for cytotoxic research chemicals[1][3].
This guide provides the definitive operational and logistical framework for safely handling, reconstituting, and disposing of this compound in a laboratory setting.
Chemical Profile & Hazard Assessment
Before designing a safety protocol, we must understand the physical and biological parameters of the compound. 9-O-Feruloyl-5,5'-dimethoxylariciresinol is not acutely volatile, but its biological activity mandates strict exposure control[4][5].
| Property | Value | Operational Implication |
| CAS Number | 166322-14-1 | Unique identifier for inventory and waste tracking. |
| Molecular Weight | 596.6 g/mol | Required for precise molarity calculations during reconstitution[5]. |
| Bioactivity | Cytotoxic (ED50 ~9.86–12.68 µg/mL) | High potency requires handling as a hazardous/cytotoxic drug[1]. |
| Primary Targets | TNF-α, IL Receptor | Accidental exposure can disrupt normal immune and inflammatory signaling[4]. |
| Recommended Solvents | DMSO, Dichloromethane, Chloroform | Solvents act as transdermal carriers, increasing the risk of dermal absorption[1]. |
Mechanistic Insight: The Causality of Risk
To understand why we don specific Personal Protective Equipment (PPE), we must look at the compound's mechanism of action. 9-O-Feruloyl-5,5'-dimethoxylariciresinol actively inhibits the release of histamine from mast cells by modulating Tumor Necrosis Factor-alpha (TNF-α) and Interleukin (IL) receptors[1][4]. While this makes it a highly valuable molecule for immunology and oncology research, accidental exposure—particularly through inhalation of the dry powder or dermal absorption of a solvent solution—can cause localized cytotoxicity and unintended immune modulation.
Fig 1: Inhibitory pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on mast cell activation.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. Because this compound is typically reconstituted in Dimethyl Sulfoxide (DMSO), we must account for the "Trojan Horse" effect . DMSO rapidly penetrates the skin and carries dissolved cytotoxic solutes directly into the bloodstream.
-
Hand Protection (Critical): Double-gloving is mandatory. Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff, chemotherapy-rated nitrile or neoprene gloves. Causality: DMSO degrades standard nitrile within minutes. If a splash occurs, the outer glove must be immediately doffed, leaving the inner glove intact to protect the skin while you evacuate the workspace.
-
Respiratory Protection: Handling the lyophilized powder poses an inhalation risk due to static fly. All weighing and reconstitution must be performed inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood[3]. If a BSC is unavailable, an N95 or P100 particulate respirator is required.
-
Eye & Face Protection: ANSI Z87.1-compliant safety goggles. If handling large volumes of solvent outside a sash-protected hood, a full face shield is required to prevent mucosal exposure.
-
Body Protection: A disposable, fluid-resistant, long-sleeved isolation gown with knit cuffs. Do not use standard cotton lab coats, as they absorb solvents and hold the cytotoxic agent against the skin[3].
Operational Plan: Reconstitution Workflow
The following self-validating protocol details the preparation of a 10 mM stock solution from a 5 mg vial.
Mathematical Validation:
-
Mass = 5 mg
-
Molecular Weight = 596.6 g/mol [5]
-
Target Concentration = 10 mM (10 mmol/L)
-
Volume of DMSO required = 5 mg / (596.6 g/mol × 10 mM) = 0.838 mL (838 µL).
Step-by-Step Methodology:
-
Workspace Preparation: Purge the Class II BSC for 5 minutes. Line the work surface with a plastic-backed, absorbent bench pad to immediately contain any micro-spills.
-
Equilibration: Bring the sealed vial of 9-O-Feruloyl-5,5'-dimethoxylariciresinol to room temperature for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which degrades the compound and alters its mass.
-
Static Mitigation: Pass the sealed vial and your spatulas through an anti-static ionizer. Lignan powders are highly susceptible to static charge, which causes the powder to aerosolize upon opening, creating an inhalation hazard and compromising yield.
-
Solubilization:
-
Carefully uncap the vial and add exactly 838 µL of anhydrous DMSO directly to the original 5 mg vial using a calibrated micropipette.
-
Pipette up and down gently to wash the sides of the glass.
-
-
Validation of Dissolution: Hold the sealed vial against a light source. The absence of particulate refraction confirms a true, homogenous solution, validating your 10 mM stock concentration.
-
Aliquoting & Storage: Divide the stock into 50 µL single-use aliquots in opaque microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store immediately at -20°C[4].
Spill Response and Disposal Plan
A spill of a cytotoxic compound dissolved in an organic solvent requires immediate, structured intervention[3].
Step-by-Step Spill Methodology:
-
Containment: Immediately alert personnel and restrict access to the area. Do not attempt to wipe the spill directly, as this spreads the cytotoxic footprint.
-
Absorption: Cover the spill with a specialized solvent-absorbent pad or inert absorbent powder (e.g., diatomaceous earth). Causality: Standard paper towels will degrade in DMSO and fail to trap the hazardous solute.
-
Decontamination: Once the liquid is absorbed, collect the material using disposable scoops. Wash the affected surface three times: first with a 10% bleach solution (to chemically degrade residual organic compounds), followed by 70% ethanol, and finally with distilled water.
-
Waste Segregation: Place all absorbent materials, contaminated PPE, and empty chemical vials into a designated, puncture-proof Cytotoxic Waste receptacle (typically a purple or yellow rigid bin, depending on local regulations)[3]. Never dispose of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in standard biohazard bags or municipal drains.
References
- ChemFaces. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1". ChemFaces Natural Products Database.
- MedChemExpress. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | Natural Product". MedChemExpress Catalog.
- Caltag Medsystems. "9-O-Feruloyl-5,5'-dimethoxylariciresinol Datasheet".
- National Center for Biotechnology Information (PubChem). "9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269". PubChem Database.
- SafeWork NSW. "Cytotoxic drugs and related waste – risk management". NSW Government.
Sources
- 1. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. safework.nsw.gov.au [safework.nsw.gov.au]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
